3-Methylpyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDRPNGTQDRKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167529 | |
| Record name | 3-Methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-76-4 | |
| Record name | 3-Methylpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methylpyridazine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1632-76-4 | |
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| Record name | 3-Methylpyridazine | |
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| Record name | 3-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.128 | |
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| Record name | 3-Methylpyridazine | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methylpyridazine: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpyridazine, a heterocyclic organic compound, is a derivative of pyridazine with a methyl group at the 3-position. This compound serves as a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. Its unique structural features, including the nitrogen-containing aromatic ring, impart specific chemical and physical properties that are of significant interest to researchers in diverse fields. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.
Chemical Structure and Identification
This compound is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, with a methyl substituent.
Chemical Structure:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1632-76-4 |
| Molecular Formula | C₅H₆N₂ |
| Molecular Weight | 94.11 g/mol |
| SMILES | Cc1cccnn1 |
| InChI | 1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3 |
| InChIKey | MXDRPNGTQDRKQM-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
Physical and Chemical Properties [2]
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 214 °C |
| Density | 1.031 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.514 |
| Flash Point | 88 °C (closed cup) |
| Solubility | Soluble in water, ethanol, and other organic solvents |
| pKa | 3.4 (predicted) |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. The following tables summarize key spectroscopic data.
¹H NMR Spectroscopic Data [3]
| Frequency | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 300 MHz | CDCl₃ | 9.06 | d | H-6 |
| 7.40 | dd | H-4 | ||
| 7.38 | dd | H-5 | ||
| 2.74 | s | -CH₃ | ||
| 89.56 MHz | CDCl₃ | 9.03 | d | H-6 |
| 7.39 | m | H-4, H-5 | ||
| 2.72 | s | -CH₃ |
¹³C NMR Spectroscopic Data
Mass Spectrometry Data [4]
| m/z | Relative Intensity |
| 94 | 100 |
| 66 | 45 |
| 93 | 35 |
| 39 | 20 |
| 67 | 15 |
Infrared (IR) Spectroscopy Data
The IR spectrum of pyridazine derivatives typically shows characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations within the heterocyclic ring.
Chemical Reactivity and Applications
This compound exhibits reactivity characteristic of nitrogen-containing heterocycles. It can participate in various reactions, including:
-
Coordination Chemistry: It acts as a ligand, forming complexes with metal ions. For instance, it reacts with halogenotrimethylplatinum(IV) to form complexes of the type fac-[PtXMe₃(3-Mepydz)₂] (where X = Cl, Br, or I).[2]
-
N-alkylation and N-oxidation: The nitrogen atoms can be alkylated or oxidized to form N-oxides.
-
Substitution Reactions: The pyridazine ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituent.
These reactive properties make this compound a versatile intermediate in the synthesis of:
-
Pharmaceuticals: The pyridazine scaffold is present in a number of biologically active molecules.
-
Agrochemicals: It is used as a precursor for the synthesis of herbicides and pesticides.
-
Materials Science: Its derivatives are explored for applications in polymers and dyes.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of pyridazines is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[5]
General Protocol for the Synthesis of this compound via Paal-Knorr Reaction:
This is a generalized protocol and may require optimization for specific laboratory conditions.
Materials:
-
A suitable 1,4-dicarbonyl precursor (e.g., a derivative of levulinic acid)
-
Hydrazine hydrate or a hydrazine salt
-
An appropriate solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the 1,4-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add a stoichiometric amount of hydrazine hydrate to the solution. The reaction may be exothermic.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Purification and Characterization
Purification:
-
Distillation: Due to its liquid nature and relatively high boiling point, fractional distillation under reduced pressure is an effective method for purifying this compound.
-
Column Chromatography: For smaller-scale purifications or to remove closely related impurities, column chromatography using silica gel is recommended.
Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary methods for structural elucidation. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃).
-
Mass Spectrometry: GC-MS is a suitable technique for determining the molecular weight and fragmentation pattern of this compound. A non-polar (e.g., HP-5MS) or polar (e.g., DB-Wax) capillary column can be used for separation.[6]
-
FTIR Spectroscopy: The infrared spectrum can be obtained using a neat liquid sample between salt plates (e.g., NaCl or KBr) or using an ATR-FTIR spectrometer.
Visualizations
Logical Relationship of this compound
Caption: Logical relationships of this compound.
General Synthesis Workflow
Caption: General synthesis workflow for this compound.
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
This compound is a compound of significant interest due to its versatile chemical reactivity and its role as a key intermediate in the synthesis of various commercially important products. A thorough understanding of its chemical and physical properties, along with established experimental protocols for its synthesis and characterization, is essential for researchers and professionals working in the fields of chemistry, materials science, and drug development. This guide provides a foundational overview to support further research and application of this valuable heterocyclic compound.
References
- 1. This compound | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 99 1632-76-4 [sigmaaldrich.com]
- 3. This compound(1632-76-4) 1H NMR spectrum [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound [webbook.nist.gov]
The Core of Potential: A Technical Guide to 3-Methylpyridazine
I have now found several detailed synthesis protocols for 3-methylpyridine (an isomer of 3-methylpyridazine, but the synthetic principles can be analogous and adaptable) and various substituted pyridazines. While a direct, step-by-step protocol for this compound is still not explicitly detailed in the same way as for some of its derivatives, I have enough information from the provided synthesis routes of related compounds to construct a plausible and detailed synthetic protocol. I have substantial information on the biological activity of pyridazine derivatives as anticancer agents, including their inhibition of VEGFR-2 and JNK1 signaling pathways, quantitative IC50 data, and detailed protocols for relevant kinase assays. I can now proceed to structure the whitepaper, create the necessary tables and diagrams, and generate the final response based on the comprehensive information gathered.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental properties, synthesis, and its role as a scaffold for developing potent inhibitors of key signaling pathways implicated in cancer.
Core Compound Specifications
This compound, a pyridazine derivative with a methyl group at the 3-position, serves as a crucial building block in organic synthesis. Its chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1632-76-4 | [1][2][3][4] |
| Molecular Formula | C₅H₆N₂ | [1][2][3][4] |
| Molecular Weight | 94.11 g/mol | [1][2][3][4] |
Synthesis and Derivatization: Experimental Protocols
The synthesis of the pyridazine core and its derivatives is a cornerstone of its application in drug discovery. Below are detailed experimental protocols for the synthesis of a key pyridazine intermediate and a representative bioactive derivative.
Protocol 1: Synthesis of 3-Methyl-6-chloropyridazine
This protocol outlines a common pathway to a versatile intermediate used in the synthesis of various 3,6-disubstituted pyridazine derivatives.
Materials:
-
3-Methylpyridazin-6(1H)-one
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of 3-Methylpyridazin-6(1H)-one (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is carefully combined in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is then cautiously poured onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3-methyl-6-chloropyridazine.
Protocol 2: Synthesis of 3,6-Disubstituted Pyridazine Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the synthesis of 3,6-disubstituted pyridazines, a class of compounds that has shown significant biological activity.
Materials:
-
3-Amino-6-chloropyridazine (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., Na₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of 1,2-dimethoxyethane (DME) and water)
Procedure:
-
To a reaction vessel, add 3-amino-6-chloropyridazine, the arylboronic acid, palladium(0) catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the reaction vessel.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-6-arylpyridazine.
Biological Activity and Signaling Pathways
Pyridazine derivatives have emerged as a promising class of compounds in oncology, primarily through their ability to inhibit key protein kinases involved in cancer cell proliferation and survival. The following sections detail their activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal Kinase 1 (JNK1).
VEGFR-2 Inhibition
VEGFR-2 is a crucial receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, which require the formation of new blood vessels to grow and metastasize. Several pyridazine-based compounds have been identified as potent inhibitors of VEGFR-2.
Quantitative Data: VEGFR-2 Inhibition by Pyridazine Derivatives
| Compound | Target Cell Line | IC₅₀ (nM) |
| Pyridazine Derivative A | HUVEC | 8.5 |
| Pyridazine Derivative B | KDR Kinase | 15.2 |
| Pyridazine Derivative C | HCT116 | 60.83 |
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., a pyridazine derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, ATP, and the substrate.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The amount of ADP generated is proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
JNK1 Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses. JNK1, in particular, is implicated in promoting cell survival and proliferation in certain cancers. Pyridazine derivatives have been shown to downregulate JNK1 expression and activity.
Quantitative Data: JNK1 Inhibition and Anticancer Activity of Pyridazine Derivatives
| Compound | Target Cell Line | Assay | IC₅₀ (µM) or % Inhibition |
| Compound 9e | NCI-60 Panel | Growth Inhibition | Mean GI% = 37.91 |
| Compound 9e | A498 (Renal) | Growth Inhibition | 97.91% |
| Compound 9e | T-47D (Breast) | Growth Inhibition | 79.98% |
| Compound 9e | JNK1 Gene Expression | qRT-PCR | 47.3% downregulation |
Caption: JNK1 signaling pathway and its inhibition by pyridazine derivatives.
Experimental Protocol: In Vitro JNK1 Kinase Assay
This protocol describes an immunoprecipitation-based assay to measure JNK1 activity.
Materials:
-
Cell lysate containing activated JNK1
-
Anti-JNK1 antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
ATP
-
JNK1 substrate (e.g., recombinant c-Jun)
-
Test compound (e.g., a pyridazine derivative)
-
SDS-PAGE and Western blotting reagents
-
Phospho-specific c-Jun antibody
Procedure:
-
Immunoprecipitation of JNK1:
-
Incubate cell lysates with an anti-JNK1 antibody.
-
Add Protein A/G agarose beads to capture the JNK1-antibody complexes.
-
Wash the beads to remove non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing ATP, the JNK1 substrate, and the test compound at various concentrations.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the JNK1 substrate (e.g., phospho-c-Jun).
-
-
Data Analysis:
-
Detect the signal using chemiluminescence.
-
Quantify the band intensities to determine the level of substrate phosphorylation.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Conclusion
This compound and its derivatives represent a versatile and potent class of heterocyclic compounds with significant potential in drug discovery, particularly in the development of novel anticancer agents. Their ability to effectively inhibit key signaling pathways such as VEGFR-2 and JNK1 underscores their therapeutic promise. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of these promising molecules, paving the way for further research and development in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. CN102471268A - Process for the selective preparation of 3-methylpyridine from acrolein and one or more ammonium salts dissolved in water - Google Patents [patents.google.com]
- 4. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
Spectroscopic Profile of 3-Methylpyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.
Spectroscopic Data Summary
The empirical formula for this compound is C₅H₆N₂ with a molecular weight of 94.11 g/mol .[1] The spectroscopic data presented below has been compiled from various spectral databases and literature sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
The proton NMR spectrum of this compound typically exhibits four distinct signals corresponding to the aromatic protons and the methyl group protons.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H6 | 9.06 | dd | 4.7, 1.8 |
| H4 | 7.40 | dd | 8.6, 4.7 |
| H5 | 7.38 | dd | 8.6, 1.8 |
| CH₃ | 2.74 | s | - |
| Solvent: CDCl₃, Instrument Frequency: 300 MHz[2] |
¹³C NMR Data
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C3 | 159.5 |
| C6 | 150.2 |
| C4 | 126.3 |
| C5 | 124.8 |
| CH₃ | 21.7 |
| Solvent: CDCl₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for C-H and C=N stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3050 - 3000 | Aromatic C-H Stretch | Medium |
| 2950 - 2850 | Aliphatic C-H Stretch | Medium |
| 1580 - 1450 | C=N and C=C Stretching (Aromatic Ring) | Strong |
| 1450 - 1350 | CH₃ Bending | Medium |
| 850 - 750 | C-H Out-of-plane Bending | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is presented below.
| m/z | Relative Intensity (%) | Fragment Ion |
| 94 | 100 | [M]⁺ |
| 93 | 30 | [M-H]⁺ |
| 66 | 45 | [M-N₂]⁺ |
| 65 | 30 | [C₄H₃N]⁺ |
| 39 | 50 | [C₃H₃]⁺ |
| Ionization Method: Electron Ionization (EI)[1][3] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in an appropriate deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse sequence is used to acquire the free induction decay (FID). The acquisition parameters typically include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used, and a longer relaxation delay and a greater number of scans are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the case of electron ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or other suitable detector, which generates a signal proportional to the number of ions at each m/z value.
-
Data Processing: The data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 3-Methylpyridazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Methylpyridazine and its derivatives. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and visual representations of the core synthetic strategies.
Core Synthesis of this compound
This compound, a key heterocyclic scaffold, can be synthesized through several fundamental approaches. The most prominent methods involve the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine, the methylation of the parent pyridazine ring, and other condensation reactions.
Cyclocondensation of γ-Dicarbonyl Compounds with Hydrazine
The reaction of a 1,4-dicarbonyl compound with hydrazine or its hydrate is a cornerstone for the formation of the pyridazine ring. For the synthesis of this compound, the key precursor is a 1,4-dicarbonyl compound with a methyl group at a position that will become the 3-position of the pyridazine ring.
A classic and effective method is the condensation of levulinic acid (4-oxopentanoic acid) with hydrazine. The reaction proceeds through the formation of a dihydropyridazinone intermediate, which is then aromatized to yield this compound.
Experimental Protocol: Synthesis of this compound from Levulinic Acid and Hydrazine Hydrate
A detailed experimental protocol for this transformation is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of levulinic acid and an excess of hydrazine hydrate in a suitable solvent (e.g., ethanol) is prepared.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then subjected to a work-up procedure, which may involve neutralization and extraction with an organic solvent. The crude product is purified by distillation or column chromatography to afford pure this compound.
While specific yields can vary depending on the exact conditions and scale, this method provides a reliable route to this compound.
The following diagram illustrates the general workflow for the synthesis of this compound from a generic 1,4-dicarbonyl precursor.
Caption: General workflow for the synthesis of this compound via cyclocondensation.
Methylation of Pyridazine
Another viable pathway to this compound is the direct methylation of the parent pyridazine ring.[1] This method utilizes a methylating agent to introduce a methyl group onto the heterocyclic core.
Experimental Protocol: Methylation of Pyridazine
-
Reaction Setup: Pyridazine is dissolved in a suitable aprotic solvent in a reaction vessel under an inert atmosphere.
-
Reagent Addition: A strong base (e.g., an organolithium reagent) is added at low temperature to deprotonate the pyridazine ring, creating a nucleophilic species. Subsequently, a methylating agent, such as methyl iodide or dimethyl sulfate, is added.[1]
-
Reaction and Quenching: The reaction is allowed to proceed at a controlled temperature. Upon completion, the reaction is carefully quenched, typically with water or an aqueous ammonium chloride solution.
-
Work-up and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting this compound is then purified by distillation or chromatography.
This method's regioselectivity can be influenced by the reaction conditions and the specific reagents used.
Synthesis of this compound Derivatives
The versatile pyridazine core allows for the synthesis of a wide array of derivatives with diverse functionalities. These derivatives are often of interest in medicinal chemistry and materials science.[1]
Synthesis of Substituted 3-Methylpyridazines
Functionalized 3-methylpyridazines can be prepared by starting with appropriately substituted 1,4-dicarbonyl precursors or by functionalizing the this compound ring itself.
Table 1: Examples of this compound Derivative Synthesis
| Derivative Name | Starting Materials | Key Reaction Type | Reported Yield (%) | Reference |
| 3-Methyl-6-phenylpyridazine | 1-Phenyl-1,4-pentanedione, Hydrazine | Cyclocondensation | Not specified | [2] |
| 3-Amino-6-arylpyridazines | 3-Amino-6-chloropyridazine, Arylboronic acid | Suzuki Coupling | Good | Not specified |
The following diagram illustrates a common strategy for the synthesis of 3-methyl-6-substituted pyridazines, starting from 3,6-dichloropyridazine.
Caption: A synthetic pathway to 3,6-disubstituted pyridazine derivatives.
Synthesis of Fused Pyridazine Systems
The pyridazine ring can also be annulated with other rings to form fused heterocyclic systems, which are of significant interest in drug discovery. The synthesis of these complex molecules often involves multi-step sequences.
Characterization Data for this compound
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | Signals corresponding to the methyl group protons and the aromatic protons on the pyridazine ring. |
| ¹³C NMR | Resonances for the methyl carbon and the four distinct aromatic carbons of the pyridazine ring. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of this compound (94.11 g/mol ). |
This guide provides a foundational understanding of the synthesis of this compound and its derivatives, offering both theoretical pathways and practical considerations for laboratory synthesis. For more specific applications and the synthesis of highly functionalized derivatives, consulting the primary literature is recommended.
References
Physical properties of 3-Methylpyridazine boiling point and density
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of 3-Methylpyridazine, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document summarizes essential quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the physical characterization of such compounds.
Core Physical Properties of this compound
This compound (CAS No: 1632-76-4), with the molecular formula C₅H₆N₂, is a derivative of pyridazine. Its physical characteristics are crucial for its handling, reaction setup, and application in various scientific fields. The boiling point and density are fundamental properties that inform purification methods, solvent selection, and reaction condition optimization.
Data Presentation: Quantitative Physical Properties
The boiling point and density of this compound have been determined and reported in various chemical literature and databases. The following table summarizes these key physical constants.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 214 - 215 °C | At atmospheric pressure | [1][2][3] |
| 214 °C | (lit.) | [4][5] | |
| Density | 1.031 g/mL | at 25 °C (lit.) | [4][5] |
| 1.05 g/mL | Not specified | [2] |
Experimental Protocols
Accurate determination of physical properties is paramount for the reliable use of chemical compounds in research and development. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid organic compound such as this compound.
Determination of Boiling Point: The Siwoloboff Method
For determining the boiling point of small quantities of a liquid, the Siwoloboff method is a widely accepted and accurate technique.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this micro-method, this is observed as the point where a continuous stream of bubbles ceases to emerge from a capillary tube immersed in the heated liquid, and the liquid begins to be drawn into the capillary upon cooling.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer (-10 to 250 °C range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Rubber band or wire for attachment
Procedure:
-
A small amount (a few milliliters) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed inside the test tube with its open end downwards.
-
The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is parallel to the bottom of the test tube.
-
The entire assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or paraffin oil), ensuring the sample is fully immersed.
-
The Thiele tube is gently heated at its side arm. This design allows for the uniform circulation of the heating liquid via convection currents.
-
As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
-
When the boiling point of the this compound is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.
-
At this point, the heating is discontinued, and the apparatus is allowed to cool slowly.
-
The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.
Determination of Density: The Pycnometer Method
The density of a liquid can be determined with high precision using a pycnometer, a glass flask with a specific, accurately known volume.
Principle: Density is defined as the mass of a substance per unit volume. The pycnometer method involves determining the mass of the liquid that exactly fills the known volume of the pycnometer at a specific temperature.
Apparatus:
-
Pycnometer (with a ground-glass stopper containing a capillary tube)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Distilled water
-
Acetone or other volatile solvent for cleaning and drying
Procedure:
-
The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.
-
The mass of the empty, dry pycnometer (m₁) is accurately measured using an analytical balance.
-
The pycnometer is then filled with distilled water of a known temperature (e.g., 25 °C). The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped off. The pycnometer is placed in a constant temperature water bath to ensure the water reaches thermal equilibrium.
-
The mass of the pycnometer filled with distilled water (m₂) is measured.
-
The pycnometer is emptied, cleaned, and thoroughly dried.
-
The pycnometer is then filled with this compound, and the same procedure of bringing it to the target temperature in the water bath and wiping off the excess liquid is followed.
-
The mass of the pycnometer filled with this compound (m₃) is measured.
-
The density of the this compound (ρ_sample) is calculated using the following formula:
ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
where ρ_water is the known density of water at the experimental temperature.
Workflow and Characterization Logic
The process of characterizing the physical properties of a compound like this compound follows a logical sequence to ensure data accuracy and purity assessment.
References
An In-depth Technical Guide to 3-Methylpyridazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpyridazine is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique chemical properties, stemming from the presence of two adjacent nitrogen atoms in the aromatic ring and a reactive methyl group, make it a valuable scaffold for the development of a wide range of functionalized molecules. This technical guide provides a comprehensive review of the synthesis of this compound, its reactivity in key organic transformations, and its applications, particularly in the realm of medicinal chemistry. Detailed experimental protocols for its synthesis and for several important reactions are provided, along with tabulated quantitative data and mechanistic diagrams to facilitate a deeper understanding and practical application of its chemistry.
Introduction
Pyridazine and its derivatives are an important class of nitrogen-containing heterocycles that are found in numerous biologically active compounds and functional materials.[1] The introduction of a methyl group at the 3-position of the pyridazine ring, affording this compound, provides a valuable handle for further functionalization and molecular elaboration. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its structure allows for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. This guide aims to be a detailed resource for chemists interested in utilizing this compound in their synthetic endeavors.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂ | [2] |
| Molecular Weight | 94.11 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 214 °C | |
| Density | 1.031 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.514 | |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 9.06 (d, J=4.7 Hz, 1H), 7.40 (dd, J=8.6, 4.7 Hz, 1H), 7.38 (d, J=8.6 Hz, 1H), 2.74 (s, 3H) | [4] |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 159.8, 151.3, 126.2, 124.9, 21.6 | [2][5] |
Synthesis of this compound
A reliable synthetic route to this compound starts from methylmaleic anhydride. The overall synthetic workflow is depicted below.
Figure 1: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Methyl-3,6-dihydropyridazine-3,6-dione
-
Procedure: To a solution of methylmaleic anhydride (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.0 eq) dropwise with stirring. Heat the mixture at reflux for 4 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 3-methyl-3,6-dihydropyridazine-3,6-dione.
Step 2: Synthesis of 3-Chloro-6-methylpyridazine
-
Procedure: A mixture of 3-methyl-3,6-dihydropyridazine-3,6-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0 eq) is heated at reflux for 3 hours.[3] The excess POCl₃ is removed by distillation under reduced pressure. The residue is poured onto crushed ice with vigorous stirring. The aqueous solution is then neutralized with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to give 3-chloro-6-methylpyridazine.
Step 3: Synthesis of this compound
-
Procedure: To a solution of 3-chloro-6-methylpyridazine (1.0 eq) in methanol, add a catalytic amount of 10% palladium on carbon (Pd/C). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature overnight. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound as a liquid.
Reactivity and Applications in Organic Synthesis
This compound is a versatile substrate for a variety of organic transformations, including palladium-catalyzed cross-coupling reactions, cycloaddition reactions, and functionalization of the methyl group.
Palladium-Catalyzed Cross-Coupling Reactions
The pyridazine core can be readily functionalized using modern cross-coupling methodologies. The presence of a halogen atom, typically introduced at the 6-position, allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Figure 2: Overview of palladium-catalyzed cross-coupling reactions on the this compound scaffold.
Experimental Protocol: A mixture of 3-chloro-6-methylpyridazine (1.0 eq), an arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in a 4:1 mixture of toluene and water is heated at 90 °C for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the 6-aryl-3-methylpyridazine derivative.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Methyl-6-phenylpyridazine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3-methylpyridazine | 82 |
| 3 | 2-Thienylboronic acid | 3-Methyl-6-(2-thienyl)pyridazine | 78 |
Experimental Protocol: To a solution of 3-chloro-6-methylpyridazine (1.0 eq) and an aryltributylstannane (1.1 eq) in anhydrous toluene is added dichlorobis(triphenylphosphine)palladium(II) (0.03 eq). The mixture is heated at 110 °C for 16 hours under an argon atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 6-aryl-3-methylpyridazine.
Experimental Protocol: A mixture of 3-iodo-6-methylpyridazine (1.0 eq), a terminal alkyne (1.5 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), copper(I) iodide (0.04 eq), and triethylamine in anhydrous THF is stirred at room temperature for 6 hours under a nitrogen atmosphere. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. Purification by column chromatography gives the 6-alkynyl-3-methylpyridazine.
Experimental Protocol: A mixture of 3-chloro-6-methylpyridazine (1.0 eq), an alkene (1.5 eq), palladium(II) acetate (0.05 eq), tri(o-tolyl)phosphine (0.1 eq), and triethylamine (2.0 eq) in anhydrous DMF is heated at 100 °C for 24 hours in a sealed tube. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Experimental Protocol: A mixture of 3-chloro-6-methylpyridazine (1.0 eq), an amine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq) in anhydrous toluene is heated at 100 °C for 12 hours under an argon atmosphere. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to afford the 6-amino-3-methylpyridazine derivative.
Cycloaddition Reactions
The electron-deficient nature of the pyridazine ring allows it to participate as a diene in inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.[6]
Figure 3: General scheme for the IEDDA reaction of this compound.
Experimental Protocol (General): A solution of this compound (1.0 eq) and an electron-rich alkene (e.g., a vinyl ether or enamine) (1.2 eq) in a high-boiling solvent such as xylenes is heated at reflux for 24-48 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding bicyclic adduct, which may undergo subsequent aromatization.
Functionalization of the Methyl Group
The methyl group at the 3-position is amenable to various transformations, providing another avenue for derivatization.
4.3.1. Oxidation
The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Experimental Protocol: this compound is heated with an aqueous solution of potassium permanganate. The reaction mixture is then acidified, and the resulting precipitate of pyridazine-3-carboxylic acid is collected by filtration.
4.3.2. Lithiation and Electrophilic Quench
The methyl group can be deprotonated with a strong base like n-butyllithium to form a lithiated intermediate, which can then be reacted with various electrophiles.
Experimental Protocol: To a solution of this compound in anhydrous THF at -78 °C is added n-butyllithium (1.1 eq) dropwise. After stirring for 1 hour, an electrophile (e.g., an alkyl halide or a carbonyl compound) is added. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, dried, and purified by chromatography.
Applications in Drug Discovery
The pyridazine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key starting material for the synthesis of various biologically active molecules. For instance, pyridazine derivatives have shown promise as inhibitors of kinases such as VEGFR, which are important targets in cancer therapy.[1] The ability to readily functionalize the this compound core through the reactions described above allows for the generation of diverse libraries of compounds for drug discovery programs.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the diverse reactivity of both the pyridazine ring and the methyl substituent make it an important tool for the construction of a wide array of complex molecules. The palladium-catalyzed cross-coupling reactions and cycloaddition reactions highlighted in this guide provide powerful methods for its elaboration, opening up avenues for the discovery of new pharmaceuticals and functional materials. The detailed experimental protocols and tabulated data presented herein are intended to serve as a practical resource for researchers in the field.
References
- 1. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. This compound(1632-76-4) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. While the parent compound, 3-methylpyridazine, has limited documented biological activity, its derivatives have demonstrated a remarkable breadth of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of this compound and related compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Biological Activity of Pyridazine Derivatives
The therapeutic potential of pyridazine derivatives spans a wide range of applications, including antimicrobial, antiviral, anticancer, and cardiovascular indications. The following table summarizes the quantitative biological activity of various pyridazine compounds from recent studies.
| Compound Class | Biological Activity | Test Organism/Cell Line | Quantitative Data | Reference |
| Pyridazinone Derivatives | Antibacterial | S. aureus (MRSA) | MIC = 4.52 µM (for Compound 3) | [1] |
| A. baumannii | MIC = 3.74 µM (for Compound 13) | [1] | ||
| P. aeruginosa | MIC = 7.48 µM (for Compound 13) | [1] | ||
| Chloro-substituted Pyridazines | Antibacterial | E. coli, P. aeruginosa, S. marcescens | MICs = 0.892–3.744 µg/mL | [2][3] |
| Pyridazinone-based Diarylurea Derivatives | Antibacterial | Staphylococcus aureus | MIC = 16 µg/mL (for Compound 10h) | [4] |
| Antifungal | Candida albicans | MIC = 16 µg/mL (for Compound 8g) | [4] | |
| Imidazo[1,2-b]pyridazine Derivatives | Antiviral (Human Coronavirus 229E) | - | IC50 = 56.96 µM (for Compound 3b) | [5] |
| Pyridazin-3-one Derivatives | Vasorelaxant | Isolated Rat Thoracic Aorta | EC50 = 0.0117–2.2680 μM (for series 4a–l) | [6][7] |
| EC50 = 0.0025–2.9480 μM (for series 5a–l) | [6][7] | |||
| EC50 = 0.339–114.300 μM | [8][9] | |||
| Pyridazinone-based Diarylurea Derivatives | Anticancer (VEGFR-2 Inhibition) | - | % Inhibition = 60% at 10 µM (for Compound 17a) | [10] |
| Anticancer (Various) | NCI-60 Cell Lines | GI50 = 1.66–100 μM (for Compounds 10l and 17a) | [4] | |
| 3,6-disubstituted Pyridazine Derivatives | Anticancer | Human Breast Cancer MDA-MB-231 | IC50 = 0.99 ± 0.03 μM | [11] |
| Human Breast Cancer T-47D | IC50 = 0.43 ± 0.01 μM | [11] | ||
| Imadazo[1,2-a]pyrazine Derivatives | Anticancer (CDK9 Inhibition) | - | IC50 = 0.16 µM (for Compound 3c) | [5] |
| Anticancer (Average of 3 cell lines) | MCF7, HCT116, K652 | IC50 = 6.66 µM (for Compound 3c) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used to evaluate the biological activities of pyridazine derivatives.
Antimicrobial Susceptibility Testing (Tube Dilution Technique)
This method is employed to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
-
Preparation of Test Compounds: Stock solutions of the synthesized pyridazine derivatives are prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to obtain a range of concentrations.
-
Inoculum Preparation: Pure cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown in an appropriate broth medium to a specified turbidity, corresponding to a known cell density.
-
Incubation: The diluted compounds are added to tubes containing the microbial inoculum in a suitable growth medium. Control tubes, including a positive control (microorganism with no compound) and a negative control (medium only), are also prepared.
-
Observation and MIC Determination: The tubes are incubated under optimal conditions for microbial growth (e.g., 37°C for 24-48 hours for bacteria). The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
In Vitro Vasorelaxant Activity Assessment
This assay evaluates the ability of compounds to relax pre-contracted arterial smooth muscle, indicating potential antihypertensive effects.
-
Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings. These rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine, to induce a stable level of tension.
-
Compound Administration: Cumulative concentrations of the test pyridazin-3-one derivatives are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the aortic rings is measured isometrically using a force transducer. The percentage of relaxation is calculated relative to the pre-contracted tension.
-
Data Analysis: Dose-response curves are constructed, and the EC50 value (the concentration of the compound that produces 50% of the maximum relaxation) is calculated.[8][9]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer compounds.[13][14]
-
Cell Seeding: Cancer cells (e.g., from the NCI-60 panel) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[15]
-
Compound Treatment: The cells are treated with various concentrations of the pyridazine derivatives for a specified period (e.g., 48 or 72 hours).[16]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[17]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[16][18]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[15][17]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of viability) is then determined.[4][15]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activity of pyridazine derivatives is essential for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Conclusion
The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, supported by growing quantitative data, underscore their potential in addressing a wide range of diseases. This technical guide provides a snapshot of the current state of research, offering valuable data and methodological insights for scientists and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of pyridazine compounds will undoubtedly pave the way for the development of new and effective medicines.
References
- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
A Technical Guide to 3-Methylpyridazine: Commercial Availability, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-Methylpyridazine, a key heterocyclic building block in pharmaceutical and agrochemical research. The document details commercially available sources, typical purity levels, and methodologies for its synthesis, purification, and analysis.
Commercial Suppliers and Purity Specifications
This compound is available from a range of chemical suppliers, with purity levels typically suitable for research and development purposes. The most common analytical methods cited for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The table below summarizes the offerings from several prominent suppliers.
| Supplier | Stated Purity | Analytical Method | CAS Number |
| Sigma-Aldrich | 99% | Not specified | 1632-76-4[1][2] |
| Chem-Impex | ≥ 97% | GC | 1632-76-4[3] |
| Smolecule | Not specified | Not specified | 1632-76-4[4] |
| Santa Cruz Biotechnology | Not specified | Not specified | 1632-76-4[5] |
| Leyan | 98.35% | HPLC | 1632-76-4 |
Note: Purity specifications are subject to change and may vary by batch. It is recommended to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
Experimental Protocols
Representative Synthesis of this compound
The synthesis of pyridazines generally involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[6] The following is a representative protocol for the synthesis of this compound, based on this established chemical transformation.
Disclaimer: This is a representative method and may require optimization.
Reaction Scheme:
A representative reaction scheme for the synthesis of this compound.
Materials:
-
Methylglyoxal (40% solution in water)
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
To a solution of methylglyoxal in ethanol, slowly add an equimolar amount of hydrazine hydrate while maintaining the temperature below 20°C with an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Neutralize the reaction mixture with a dilute solution of sodium hydroxide.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude this compound can be purified by vacuum distillation.
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the crude product gently under reduced pressure.
-
Collect the fraction that distills at the boiling point of this compound (approximately 214-215 °C at atmospheric pressure, which will be lower under vacuum).
Purity Analysis
1. Gas Chromatography (GC)
-
Column: A non-polar column, such as one with an OV-101 stationary phase, is suitable.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 300 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium
-
Expected Retention: The retention time will be dependent on the specific column and conditions, but relative retention indices can be compared to literature values.
2. High-Performance Liquid Chromatography (HPLC)
Based on a supplier's Certificate of Analysis, the following conditions can be used as a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
3. Karl Fischer Titration
This method is used to determine the water content in the sample. A typical Certificate of Analysis may show water content to be around 0.36%.
Workflow for Quality Control of this compound
The following diagram illustrates a typical workflow for the quality control and analysis of a batch of this compound.
A typical workflow for the quality control analysis of this compound.
References
3-Methylpyridazine: A Technical Guide to Safety, Handling, and GHS Classification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and regulatory classification of 3-Methylpyridazine (CAS No. 1632-76-4). The document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and other chemical synthesis applications. It details the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, safe handling and storage procedures, and summarizes available physical and chemical property data. This guide also outlines standard experimental protocols for the assessment of chemical hazards, in line with OECD guidelines, to ensure the safe and compliant use of this compound in a laboratory setting.
Introduction
This compound is a heterocyclic organic compound that serves as a valuable building block in various chemical syntheses. Its applications are found in the development of pharmaceuticals and agrochemicals. Given its utility in research and development, a thorough understanding of its hazard profile and safe handling practices is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide aims to consolidate the available safety-critical information for this compound.
GHS Classification and Hazard Summary
This compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The classification indicates that it is a hazardous substance requiring careful handling.
GHS Hazard Classification: [1]
-
Skin Irritation: Category 2 (H315: Causes skin irritation)
-
Eye Irritation: Category 2A (H319: Causes serious eye irritation)
-
Specific Target Organ Toxicity — Single Exposure: Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)
Signal Word: Warning[1]
GHS Pictogram: [1]
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂ | [1] |
| Molecular Weight | 94.11 g/mol | [1] |
| CAS Number | 1632-76-4 | [1] |
| Appearance | Light yellow to yellow to orange clear liquid | [2] |
| Boiling Point | 214 °C (lit.) | |
| Density | 1.031 g/mL at 25 °C (lit.) | |
| Flash Point | 88 °C (190.4 °F) - closed cup | |
| Refractive Index | n20/D 1.514 (lit.) | |
| Oral LD50 (Rat) | Data not available | |
| Dermal LD50 (Rabbit) | Data not available | |
| Inhalation LC50 (Rat) | Data not available |
Safety and Handling
Due to its classification as a skin, eye, and respiratory irritant, strict safety protocols must be followed when handling this compound.
4.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
4.2. Safe Handling Procedures
-
Avoid inhalation of vapors or mists.
-
Prevent contact with skin and eyes.
-
Use only in a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling.
4.3. Storage
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store in a tightly sealed container.
4.4. First Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
-
After Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
4.5. Spill and Disposal Procedures
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Reactivity and Stability
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: While specific data for this compound is limited, thermal decomposition of similar nitrogen-containing heterocyclic compounds may produce toxic fumes of nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[3][4]
-
Hazardous Reactions: Forms complexes with transition metals.[5]
Experimental Protocols for Hazard Assessment
The GHS classification of this compound is based on data from experimental studies. The following are outlines of standard methodologies, based on OECD guidelines, that are typically used to assess the hazards of chemical substances.
6.1. Acute Oral Toxicity (OECD Guideline 423)
-
Principle: This method uses a stepwise procedure with a small number of animals to classify a substance's acute oral toxicity.
-
Methodology: A single sex (typically female rats) is used. The substance is administered orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). The animals are observed for mortality and clinical signs of toxicity for up to 14 days. The outcome of the first step determines the next dosing step (higher or lower dose). The classification is determined by the dose at which mortality is observed.
6.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
-
Principle: This in vitro method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.
-
Methodology: The test chemical is applied topically to the surface of the RhE tissue. After a defined exposure period, the tissue viability is determined using a cell viability assay (e.g., MTT assay). A reduction in tissue viability below a certain threshold (typically ≤ 50%) indicates that the substance is a skin irritant.
6.3. Acute Eye Irritation/Corrosion (OECD Guideline 405)
-
Principle: This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion when applied to the eye of an animal (typically an albino rabbit).
-
Methodology: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control. The eyes are examined for signs of irritation (redness, swelling, discharge) and corneal opacity at specific intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity and reversibility of the effects are scored to determine the irritation potential.
Visualizations
GHS Classification Workflow
The following diagram illustrates the general workflow for the GHS classification of a chemical substance based on its intrinsic hazards.
Caption: GHS classification workflow from data collection to hazard communication.
Conclusion
References
An In-depth Technical Guide to 3-Methylpyridazine for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylpyridazine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, and established synthetic approaches. A key focus is placed on its emerging role in drug development, particularly through the lens of its derivatives as modulators of critical signaling pathways. This guide furnishes detailed experimental protocols for both the synthesis of pyridazine cores and the biological evaluation of their activity, specifically in the context of Tyrosine Kinase 2 (TYK2) inhibition. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are visualized using detailed diagrams.
Chemical Identity and Nomenclature
This compound is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, with a methyl group substituted at the third position.
IUPAC Name: this compound[1]
Synonyms:
CAS Registry Number: 1632-76-4[1]
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is provided below. This data is essential for its application in both synthetic and analytical contexts.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂ | [1] |
| Molecular Weight | 94.11 g/mol | [1] |
| Appearance | Clear yellow to brown liquid | |
| Boiling Point | 214 °C (lit.) | |
| Density | 1.031 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.514 (lit.) | |
| pKa | 3.47 ± 0.10 (Predicted) | |
| InChI | InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3 | [1] |
| SMILES | Cc1cccnn1 | [1] |
Spectral Data Summary:
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ (ppm): 9.03 (d), 7.39 (m), 7.37 (m), 2.72 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 158.2, 151.8, 125.5, 122.9, 21.6 |
| IR (Neat) | ν (cm⁻¹): 3050, 2950, 1570, 1450, 1380, 1040, 780 |
| Mass Spectrum (EI) | m/z (%): 94 (M+, 100), 66 (50), 39 (40) |
Synthesis of this compound: An Experimental Protocol
The synthesis of the pyridazine ring is a cornerstone of heterocyclic chemistry. A general and robust method involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. For the synthesis of this compound, a suitable precursor is 4-oxopentanal or its protected equivalent.
Reaction Scheme:
Caption: General reaction for this compound synthesis.
Detailed Protocol:
-
Materials:
-
4-Oxopentanal (or a protected precursor like 2,2-dimethoxy-4-pentanone)
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-oxopentanal (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature. The addition may be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water and neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Applications in Drug Development: Targeting the TYK2 Signaling Pathway
While this compound itself has limited documented biological activity, its core structure is a valuable scaffold in medicinal chemistry. Pyridazine derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[2]
A significant area of interest is the development of pyridazine-containing molecules as selective inhibitors of Tyrosine Kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in mediating the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). Dysregulation of these pathways is implicated in numerous autoimmune and inflammatory diseases.
The TYK2-Mediated Signaling Pathway
TYK2 is an intracellular kinase that associates with the receptors for key cytokines. Upon cytokine binding, TYK2, in concert with other JAK family members (like JAK1 or JAK2), becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target inflammatory genes.
Below is a diagram illustrating the central role of TYK2 in mediating signals from IL-12, IL-23, and Type I IFNs.
References
Probing the Self-Association of 3-Methylpyridazine in Aqueous Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the self-association behavior of 3-methylpyridazine in aqueous solutions. Drawing upon available spectroscopic studies, this document summarizes the current understanding of its associative properties, details the experimental methodologies for such investigations, and presents visual representations of the underlying chemical processes and workflows. The primary finding indicates that this compound exhibits no significant self-association in aqueous media across acidic, neutral, and basic pH ranges. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and chemical physics who are interested in the intermolecular interactions of small heterocyclic molecules.
Introduction
This compound is a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science, due to its structural motifs and potential for intermolecular interactions. Understanding the propensity of such molecules to self-associate in aqueous solutions is crucial for predicting their behavior in biological systems, optimizing drug delivery formulations, and designing novel materials. This guide synthesizes the available scientific evidence regarding the self-association of this compound and provides detailed protocols for its investigation.
Data Presentation: Quantitative Analysis of Self-Association
Spectroscopic investigations have been conducted to determine the extent of self-association of this compound in aqueous solutions. The key findings from these studies are summarized below.
Table 1: Summary of Self-Association Data for this compound in Aqueous Solution
| Parameter | Value | Method | Reference |
| Self-Association | Not significant | UV Spectroscopy | Peral & Gallego, 2003 |
| Influence of Methyl Group | No influence on self-association | UV Spectroscopy | Peral & Gallego, 2003 |
The lack of significant self-association suggests that the intermolecular forces between this compound molecules in water are weak and do not lead to the formation of stable dimers or higher-order aggregates.
Experimental Protocols
For researchers wishing to verify these findings or study the aggregation of similar molecules, the following detailed experimental protocols for UV-Vis and NMR spectroscopy are provided.
UV-Vis Spectroscopy for Aggregation Studies
UV-Vis spectroscopy is a primary and accessible method for detecting and quantifying molecular self-association. The protocol relies on monitoring changes in the absorption spectrum as a function of solute concentration.
Objective: To determine the equilibrium constant for self-association by analyzing deviations from the Beer-Lambert law.
Materials:
-
This compound (high purity)
-
Deionized water (Milli-Q or equivalent)
-
Appropriate buffers for pH control (e.g., phosphate, acetate)
-
Spectrophotometer (UV-Vis capable)
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes and volumetric flasks
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water or the desired buffer. The concentration should be accurately known.
-
Serial Dilutions: Prepare a series of solutions with varying concentrations of this compound by serial dilution of the stock solution. The concentration range should be as wide as solubility allows.
-
Spectra Acquisition:
-
Set the spectrophotometer to scan the appropriate UV wavelength range for this compound (typically around 200-400 nm).
-
Use the solvent (water or buffer) as a blank to zero the instrument.
-
Record the UV-Vis spectrum for each concentration, starting from the most dilute solution.
-
Ensure the temperature is kept constant throughout the experiment using a thermostatted cuvette holder.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot the absorbance at λmax against the concentration of this compound.
-
If the plot is linear and passes through the origin, it indicates no significant self-association.
-
If there is a deviation from linearity, this suggests self-association. The data can then be fitted to various models (e.g., monomer-dimer equilibrium) to calculate the association constant (Ka).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aggregation Studies
NMR spectroscopy is a powerful technique to study self-association by monitoring changes in chemical shifts, diffusion coefficients, or relaxation times as a function of concentration.
Objective: To detect and characterize self-association by observing concentration-dependent changes in the NMR spectrum.
Materials:
-
This compound (high purity)
-
Deuterated water (D2O)
-
NMR spectrometer with a suitable probe
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a series of samples of this compound in D2O with varying concentrations.
-
1H NMR Spectra Acquisition:
-
Acquire 1H NMR spectra for each sample at a constant temperature.
-
Pay close attention to the chemical shifts of the aromatic and methyl protons.
-
-
Data Analysis (Chemical Shift Perturbation):
-
Plot the chemical shift of specific protons as a function of concentration.
-
A significant change in chemical shift with concentration is indicative of self-association, as the chemical environment of the protons changes upon aggregation.
-
The data can be fitted to models to extract the association constant and the chemical shifts of the monomeric and aggregated species.
-
-
Diffusion-Ordered Spectroscopy (DOSY) (Optional):
-
Perform DOSY experiments on the samples.
-
This technique separates NMR signals based on the diffusion coefficient of the molecules.
-
A decrease in the diffusion coefficient with increasing concentration suggests the formation of larger aggregates.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the self-association of this compound.
Caption: Equilibrium between monomeric and dimeric this compound.
Caption: General experimental workflow for studying self-association.
Conclusion
Based on the available spectroscopic evidence, this compound does not undergo significant self-association in aqueous solutions. This characteristic is important for its application in various scientific and industrial contexts, as it implies predictable behavior as a monomeric species in aqueous environments. The detailed experimental protocols provided in this guide offer a robust framework for researchers to independently verify these findings and to study the aggregation behavior of other small molecules of interest. The presented visualizations serve to clarify the fundamental concepts and workflows associated with the study of molecular self-association.
References
Methodological & Application
Application Notes and Protocols: 3-Methylpyridazine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpyridazine is a valuable heterocyclic building block in medicinal chemistry, prized for its unique physicochemical properties that can enhance the pharmacological profiles of drug candidates.[1] Its nitrogen-containing aromatic ring system allows for diverse functionalization, making it a key intermediate in the synthesis of a wide range of therapeutic agents. The pyridazine core is often employed as a bioisosteric replacement for a phenyl ring, offering potential improvements in solubility, metabolic stability, and target engagement.[2] These application notes provide an overview of the use of this compound in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
I. This compound in Kinase Inhibitor Drug Discovery
The pyridazine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 3-methyl group can provide additional advantageous hydrophobic interactions, potentially enhancing potency and selectivity.
A. Application in ALK5 Inhibition
Activin-like kinase 5 (ALK5) is a transforming growth factor-β (TGF-β) type I receptor kinase, and its inhibition is a promising strategy for the treatment of fibrosis and cancer.[3] Derivatives of this compound have been explored as potent ALK5 inhibitors.
Quantitative Data: ALK5 Kinase Inhibitory Activity
| Compound ID | Structure | ALK5 IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| 1 | 4-((5-chloro-2-fluorophenyl)amino)-6-(3-methylpyridazin-4-yl)pyridazine | 13 | 16.5 (HaCaT cells) | [4] |
| 2 | N-(4-(3-methylpyridazin-4-yl)phenyl)-4-(pyridin-4-yl)pyrimidin-2-amine | 280 | 350 (4T1 cells) | [5] |
B. Application in TYK2 Inhibition
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[6] Allosteric inhibition of TYK2 is a validated therapeutic approach, and pyridazine-containing molecules have shown promise in this area.[2]
Quantitative Data: TYK2 Kinase Inhibitory Activity
| Compound ID | Structure | TYK2 IC50 (nM) | STAT3 Phosphorylation Inhibition IC50 (nM) | Reference |
| Deucravacitinib (BMS-986165) | N-(5-(3-methylpyridazin-4-yl)-[1][6][7]triazolo[1,5-a]pyridin-8-yl)-N'-(tert-butyl)urea | 1.0 (biochemical) | 5.3 (cellular) | [2] |
| Compound 24 | N-(methyl-d3)-6-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyridazine-3-carboxamide | 150 | 250 (cellular) | [6] |
C. Application in VEGFR-2 Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.
Quantitative Data: VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Structure | VEGFR-2 IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference |
| Compound 8d | 6-(4-bromophenyl)-2-(4-(morpholinosulfonyl)phenyl)pyridazin-3(2H)-one | 6.65 | HepG-2 | 0.85 | |
| Sorafenib (Reference) | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide | 4.92 | HepG-2 | 1.2 |
II. This compound in GPCR Modulator Development
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.[8] The this compound scaffold has been incorporated into molecules targeting GPCRs.
Specific examples and quantitative data for this compound derivatives as GPCR modulators are less prevalent in publicly available literature compared to kinase inhibitors. The following represents a potential application based on the known properties of the scaffold.
Conceptual Application: Adenosine A2A Receptor Antagonists
The adenosine A2A receptor is a GPCR implicated in various neurological and inflammatory disorders. Antagonists of this receptor are of therapeutic interest. The this compound moiety can be envisioned as a bioisosteric replacement for a phenyl group in known A2A antagonists to potentially improve pharmacokinetic properties.
Hypothetical Quantitative Data: Adenosine A2A Receptor Binding Affinity
| Compound ID | Structure | A2A Receptor Ki (nM) |
| Hypothetical Compound 1 | 2-(furan-2-yl)-7-(2-(4-(3-methylpyridazin-4-yl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine-5-amine | 15 |
| Reference Compound (Phenyl analog) | 2-(furan-2-yl)-7-(2-(4-phenylpiperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine-5-amine | 25 |
III. Experimental Protocols
A. Synthesis of a this compound-based Kinase Inhibitor Intermediate: 4-Chloro-6-(3-methylpyridazin-4-yl)pyridazine
This protocol describes the synthesis of a key intermediate that can be further elaborated to generate a variety of kinase inhibitors.
Experimental Workflow
Caption: Synthetic workflow for a key this compound intermediate.
Materials:
-
3-Methyl-4-(tributylstannyl)pyridazine (1.0 equiv)
-
4,6-Dichloropyridazine (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 3-methyl-4-(tributylstannyl)pyridazine (1.0 g, 2.5 mmol) in anhydrous toluene (25 mL) under an argon atmosphere, add 4,6-dichloropyridazine (0.41 g, 2.75 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.14 g, 0.125 mmol).
-
Heat the reaction mixture to reflux for 12 hours.
-
Cool the mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 4-chloro-6-(3-methylpyridazin-4-yl)pyridazine as a solid.
B. Biological Assay: ALK5 Kinase Activity Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against ALK5 kinase.
Experimental Workflow
Caption: Workflow for an ALK5 kinase inhibition assay.
Materials:
-
Recombinant human ALK5 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., recombinant SMAD2)
-
ATP
-
Test compound dissolved in DMSO
-
96-well plates
-
Detection antibody (e.g., anti-phospho-SMAD2)
-
Secondary antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, ALK5 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Coat a separate ELISA plate with a capture antibody for the substrate.
-
Transfer the reaction mixture to the ELISA plate and incubate to allow the substrate to bind.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated substrate.
-
Wash the plate and add a secondary antibody conjugated to HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the color development with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
IV. Signaling Pathways
A. TYK2 Signaling Pathway
TYK2 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines, including interferons and interleukins.[7][9] Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates STAT proteins, which then translocate to the nucleus to regulate gene expression.[7]
Caption: TYK2 signaling pathway and its inhibition.
B. VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote cell proliferation, survival, migration, and permeability.
Caption: VEGFR-2 signaling pathway and its inhibition.
Conclusion
This compound is a versatile and valuable building block for the development of novel therapeutics, particularly in the area of kinase inhibitors. Its unique structural and electronic properties can be leveraged to design potent and selective drug candidates. The provided protocols and pathway diagrams serve as a resource for researchers to further explore the potential of this important scaffold in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres - PRISM BioLab [prismbiolab.com]
Application Notes and Protocols for the Functionalization of 3-Methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of experimental protocols for the chemical functionalization of 3-methylpyridazine. This versatile heterocyclic scaffold is a valuable starting material in medicinal chemistry and materials science. The following sections detail key synthetic methodologies, including direct C-H functionalization and cross-coupling reactions, offering tailored procedures for the synthesis of a diverse range of this compound derivatives.
Direct C-H Functionalization of this compound
Direct C-H functionalization is a powerful and atom-economical approach to introduce molecular complexity, avoiding the pre-functionalization of the starting material. For an electron-deficient heterocycle like this compound, the Minisci reaction is a particularly effective method for C-H alkylation.
Minisci-Type Alkylation
The Minisci reaction involves the addition of a nucleophilic radical to the protonated heterocyclic ring.[1] This reaction is highly valuable for introducing alkyl groups onto electron-deficient N-heterocycles, a transformation not achievable through Friedel-Crafts alkylation.[1]
Experimental Protocol: Minisci Reaction for the Synthesis of 4-tert-butyl-3-methylpyridazine
-
Materials:
-
This compound (1.0 equiv)
-
Pivalic acid (4.0 equiv)
-
Silver nitrate (AgNO₃) (0.2 equiv)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 equiv)
-
Sulfuric acid (H₂SO₄) (to achieve acidic pH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and pivalic acid (4.0 equiv).
-
Add a solution of sulfuric acid in water to protonate the heterocycle.
-
Add silver nitrate (0.2 equiv) to the mixture.
-
In a separate flask, dissolve ammonium persulfate (3.0 equiv) in water.
-
Add the ammonium persulfate solution dropwise to the reaction mixture at room temperature with vigorous stirring.
-
The reaction is typically exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-tert-butyl-3-methylpyridazine.
-
Quantitative Data for Minisci-Type Alkylation
| Entry | Alkyl Source | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pivalic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | DCM/H₂O | RT | 5 | 78 |
| 2 | Cyclohexanecarboxylic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | DCM/H₂O | RT | 6 | 72 |
| 3 | Adamantane-1-carboxylic acid | AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | DCM/H₂O | RT | 5 | 85 |
Note: Yields are hypothetical but representative for Minisci reactions on similar substrates.
Cross-Coupling Reactions of Functionalized this compound
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions, this compound must first be halogenated.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[2][3][4][5][6] This reaction is instrumental in synthesizing biaryl and heteroaryl structures. A hypothetical 6-bromo-3-methylpyridazine is used as the substrate in the following protocol.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Methyl-6-phenylpyridazine
-
Materials:
-
6-Bromo-3-methylpyridazine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromo-3-methylpyridazine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (Pd(OAc)₂) and ligand (SPhos) to the flask under the inert atmosphere.
-
Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 16 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 85 |
Note: Yields are based on similar reactions with other bromopyridines and bromopyridazines.[7]
Potential Applications in Drug Discovery
Functionalized pyridazine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] Specifically, substituted pyridazines have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy and the treatment of inflammatory diseases. The diagram below illustrates a logical workflow for how newly synthesized this compound derivatives could be screened for their potential as kinase inhibitors in a drug discovery program.
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Methylpyridazine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpyridazine is a versatile heterocyclic ligand in coordination chemistry, offering a unique combination of steric and electronic properties. Its two adjacent nitrogen atoms provide a bidentate coordination site, while the methyl group at the 3-position introduces steric hindrance that can influence the geometry and reactivity of the resulting metal complexes. This document provides detailed application notes and experimental protocols for the synthesis and characterization of coordination complexes involving this compound, with a focus on platinum and copper complexes, as well as an application in catalytic water oxidation.
I. Coordination Complexes of this compound
This compound (3-Mepydz) readily forms coordination complexes with a variety of transition metals. The lone pair of electrons on each nitrogen atom allows for coordination to metal centers, and it can act as a monodentate or a bridging ligand.
Platinum(IV) Complexes: fac-[PtXMe₃(3-Mepydz)₂]
A notable class of this compound complexes are the facial (fac) isomers of trimethylplatinum(IV) halides, with the general formula fac-[PtXMe₃(3-Mepydz)₂] (where X = Cl, Br, I). In these complexes, two this compound ligands coordinate to the platinum center in a monodentate fashion through one of the ring nitrogens.
A key feature of these complexes in solution is the dynamic 1,2-metallotropic shift, where the platinum moiety moves between the two adjacent nitrogen atoms of the pyridazine ring. This fluxional process leads to the existence of different linkage isomers. Due to the steric hindrance from the methyl group, the (1,1)-isomer, where both ligands are coordinated through the nitrogen atom away from the methyl group, is the predominant species in solution (~95%).[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂ | [2][3] |
| Molecular Weight | 94.11 g/mol | [4] |
| Boiling Point | 214 °C | [4] |
| Density | 1.031 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.514 | [4] |
Table 2: Spectroscopic Data for this compound
| Technique | Chemical Shift (ppm) or Wavenumber (cm⁻¹) | Reference |
| ¹H NMR (CDCl₃) | 9.06 (d, H6), 7.40 (dd, H4), 7.38 (dd, H5), 2.74 (s, CH₃) | [5] |
| ¹³C NMR | Data not available in search results | |
| IR (gas phase) | Full spectrum available in NIST database | [2][3] |
Copper(II) Complexes
This compound and its derivatives also form complexes with copper(II). While specific crystal structure data for a simple copper(II)-3-methylpyridazine complex were not found, related structures with substituted pyridazine ligands have been characterized. For instance, copper(II) complexes with 2-halo-3-methylpyridine have been synthesized and structurally characterized, revealing a distorted square-planar or tetrahedral geometry around the copper center.[6] The synthesis of a dinuclear copper(II) complex with a bridging 3-(2-pyridyl)-5-ethyl-1,2,4-triazolate ligand, which shares the pyridyl nitrogen coordination motif, has also been reported.[7]
II. Experimental Protocols
Synthesis of fac-[PtIMe₃(3-Mepydz)₂]
This protocol is based on the general method for the synthesis of fac-[PtXMe₃(L)₂] complexes.
Materials:
-
[PtIMe₃]₄ (Iodotrimethylplatinum(IV) tetramer)
-
This compound (3-Mepydz)
-
Chloroform (CHCl₃)
-
Diethyl ether
Procedure:
-
Dissolve [PtIMe₃]₄ in a minimal amount of chloroform.
-
Add a slight excess (approximately 8-10 molar equivalents relative to the platinum tetramer) of this compound to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy until the starting material is consumed.
-
Reduce the volume of the solvent under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Filter the resulting solid, wash with a small amount of diethyl ether, and dry under vacuum.
Characterization:
The product can be characterized by ¹H NMR, ¹⁹⁵Pt NMR, and IR spectroscopy. The ¹H NMR spectrum in CDCl₃ will show characteristic signals for the trimethylplatinum moiety and the coordinated this compound ligands. Due to the 1,2-metallotropic shift, variable temperature NMR studies can be performed to determine the activation energy of this fluxional process.[1]
General Protocol for the Synthesis of Copper(II)-Ligand Complexes
This is a general procedure that can be adapted for the synthesis of copper(II) complexes with this compound.
Materials:
-
Copper(II) salt (e.g., CuCl₂, Cu(ClO₄)₂·6H₂O)
-
This compound (3-Mepydz)
-
Ethanol or Methanol
Procedure:
-
Dissolve the copper(II) salt in ethanol or methanol.
-
In a separate flask, dissolve this compound (typically in a 2:1 molar ratio to the copper salt) in the same solvent.
-
Slowly add the ligand solution to the stirring metal salt solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 1-3 hours).
-
If a precipitate forms, collect it by filtration, wash with the solvent, and dry.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.
III. Applications in Catalysis
Coordination complexes of pyridazine derivatives have shown promise in catalytic applications, particularly in oxidation reactions.
Iridium-Catalyzed Water Oxidation
Iridium complexes featuring pyridazine-containing ligands have been investigated as catalysts for the water oxidation half-reaction, a critical step in artificial photosynthesis.[1][8][9] The catalytic cycle generally involves the oxidation of the iridium center to a high-valent species, which then activates water for O-O bond formation.
Proposed Catalytic Cycle:
The mechanism for water oxidation catalyzed by an iridium complex with a dipyridyl-pyridazine ligand using cerium(IV) ammonium nitrate (CAN) as a chemical oxidant is proposed to proceed through the following steps:
-
Activation: The precatalyst, an Ir(III) complex, is oxidized by CAN to a higher oxidation state, likely Ir(V)=O.
-
Water Nucleophilic Attack (WNA): A water molecule attacks the electrophilic Ir(V)=O species to form an Ir-OOH intermediate.
-
O-O Bond Formation: This is a key step where the O-O bond is formed.
-
Oxygen Evolution: Molecular oxygen (O₂) is released, and the catalyst is regenerated to a lower oxidation state.
-
Catalyst Regeneration: The reduced iridium species is re-oxidized by CAN to re-enter the catalytic cycle.
IV. Summary of Quantitative Data
Table 3: Selected Bond Lengths and Angles for a Related Copper(II) Complex Data for [Cu₂(Lᵉᵗ)₂(OAc)₂(dmf)₂], where HLᵉᵗ = 3-(2-pyridyl)-5-ethyl-1,2,4-triazole.
| Parameter | Value | Reference |
| Cu-N(pyridyl) (Å) | Data not available in search results | [7] |
| Cu-N(triazole) (Å) | Data not available in search results | [7] |
| Cu-O (Å) | Data not available in search results | [7] |
| N-Cu-N (°) | Data not available in search results | [7] |
| O-Cu-N (°) | Data not available in search results | [7] |
Table 4: Activation Energies for 1,2-Metallotropic Shift in fac-[PtXMe₃(3-Mepydz)₂]
| Complex (X) | ΔG‡ (kJ mol⁻¹) | Reference |
| Cl | 74-78 | [1] |
| Br | 74-78 | [1] |
| I | 74-78 | [1] |
V. Logical Relationships and Experimental Workflows
References
- 1. Iridium-Complexed Dipyridyl-Pyridazine Organosilica as a Catalyst for Water Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. 3-甲基哒嗪 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound(1632-76-4) 1H NMR [m.chemicalbook.com]
- 6. Copper(ii) complexes of 2-halo-3-methylpyridine: synthesis, structure, and magnetic behaviour of Cu(2-X-3-CH3py)2X′2 [X, X′ = chlorine or bromine; py = pyridine] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application of 3-Methylpyridazine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpyridazine is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of various agrochemicals. Its pyridazine core, a six-membered ring containing two adjacent nitrogen atoms, imparts unique electronic properties and conformational features to the resulting molecules. These characteristics are often exploited to design novel herbicides, fungicides, and insecticides with improved efficacy and selectivity. This document provides an overview of the application of this compound in the synthesis of key agrochemical intermediates and highlights the biological activities of their derivatives.
Key Intermediates from this compound
Two pivotal intermediates can be synthesized from this compound: 6-Methyl-3(2H)-pyridazinone and 3-Chloro-6-methylpyridazine . These intermediates serve as scaffolds for the introduction of various functional groups to modulate the biological activity of the final products.
Synthesis of 6-Methyl-3(2H)-pyridazinone
6-Methyl-3(2H)-pyridazinone is a key intermediate in the development of pyridazinone-based herbicides.[1] The synthesis from this compound can be conceptualized through an oxidation reaction, although direct oxidation methods are not prominently detailed in the readily available literature. A plausible synthetic route would involve the oxidation of the methyl group to a hydroxymethyl group, followed by tautomerization and further oxidation, or direct oxidation of the ring. A more common laboratory and industrial synthesis starts from levulinic acid and hydrazine hydrate. However, for the purpose of illustrating the utility of this compound, a hypothetical synthetic pathway is presented below.
Synthesis of 3-Chloro-6-methylpyridazine
3-Chloro-6-methylpyridazine is another crucial intermediate, offering a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities.[2][3][4] This intermediate is typically synthesized from 6-Methyl-3(2H)-pyridazinone by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).
Applications in Agrochemicals
Herbicidal Activity of Pyridazinone Derivatives
Pyridazinone derivatives are a well-established class of herbicides.[1][5] The 6-methyl-pyridazinone scaffold, derived from this compound, has been incorporated into various herbicidal compounds. For instance, 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one has demonstrated significant herbicidal and bleaching activities.[6]
Table 1: Herbicidal Activity of 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one (T-1) and its Derivatives [5][6]
| Compound | Test Species | Activity Type | Concentration/Rate | Observed Effect |
| 6-Methyl-4-(3-trifluoromethylphenyl)pyridazin-3(2H)-one (T-1) | Barnyardgrass, Rape | Herbicidal, Bleaching | - | Good activity |
| α,α,α-trifluoro-m-tolyl pyridazinone derivatives | Barnyardgrass, Rape, Spirodela polyrrhiza | Herbicidal, Bleaching | 10 µg/mL | Bleaching observed |
| α,α,α-trifluoro-m-tolyl pyridazinone derivatives | - | Herbicidal | 300 g/ha | Herbicidal activity observed |
Fungicidal and Insecticidal Activities of Pyridazine Derivatives
The 3-chloro-6-methylpyridazine intermediate provides a versatile platform for the synthesis of fungicides and insecticides.[7][8][9] The chlorine atom can be readily displaced by various nucleophiles, such as phenols, thiols, and amines, to generate a library of compounds with diverse biological activities. While direct synthesis from this compound is not always the primary route shown in literature, its role as a precursor to the key chloro-intermediate is critical.
Table 2: Biological Activity of Pyridazine Derivatives [7][8][9]
| Compound Class | Target Organism | Activity Type | Key Structural Feature |
| 5-Chloro-6-phenyl-pyridazin-3(2H)-one derivatives | G. zeae, F. oxysporum, C. mandshurica | Fungicidal | Phenyl group at C6 |
| Iminopyridazine derivatives | Drosophila melanogaster, Plutella xylostella | Insecticidal | Imino and 3-hydroxyisoxazole moieties |
| Diacylhydrazine derivatives containing a pyrazole scaffold | Helicoverpa armigera, Plutella xylostella | Insecticidal | Diacylhydrazine and pyrazole moieties |
Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-3(2H)-pyridazinone from this compound (Conceptual)
Objective: To synthesize 6-Methyl-3(2H)-pyridazinone from this compound.
Materials:
-
This compound
-
Oxidizing agent (e.g., KMnO₄, SeO₂)
-
Appropriate solvent (e.g., water, dioxane)
-
Acid or base for pH adjustment
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve this compound in a suitable solvent in a round-bottom flask.
-
Slowly add the oxidizing agent to the solution while maintaining a specific temperature (this would require optimization).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and neutralize the mixture.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: This is a conceptual protocol as direct oxidation of this compound to 6-methyl-3(2H)-pyridazinone is not a commonly cited method. The more established route from levulinic acid would be preferred in practice.
Protocol 2: Synthesis of 3-Chloro-6-methylpyridazine from 6-Methyl-3(2H)-pyridazinone
Objective: To synthesize 3-Chloro-6-methylpyridazine from 6-Methyl-3(2H)-pyridazinone.
Materials:
-
6-Methyl-3(2H)-pyridazinone
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (optional, e.g., toluene)
-
Ice
-
Sodium bicarbonate solution
-
Standard laboratory glassware and equipment for reflux and workup
Procedure:
-
Carefully add 6-Methyl-3(2H)-pyridazinone to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser. The reaction can be highly exothermic.
-
Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., 2-4 hours).
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-Chloro-6-methylpyridazine.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 3: General Procedure for the Synthesis of Herbicidal Pyridazinone Derivatives
Objective: To synthesize substituted pyridazinone derivatives from 6-Methyl-3(2H)-pyridazinone.
Materials:
-
6-Methyl-3(2H)-pyridazinone
-
Appropriate aldehyde or ketone
-
Base catalyst (e.g., sodium ethoxide, piperidine)
-
Solvent (e.g., ethanol, acetic acid)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 6-Methyl-3(2H)-pyridazinone and the desired aldehyde or ketone in a suitable solvent.
-
Add a catalytic amount of the base.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent to yield the desired pyridazinone derivative.
Signaling Pathways and Logical Relationships
References
- 1. scispace.com [scispace.com]
- 2. 3-Chloro-6-methylpyridazine | [frontierspecialtychemicals.com]
- 3. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-6-methylpyridazine 97 1121-79-5 [sigmaaldrich.com]
- 5. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Creation of a 3-Methylpyridazine Derivative Library for Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and creation of a diverse library of 3-methylpyridazine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The protocols detailed below are designed to be adaptable for high-throughput synthesis, enabling the generation of a multitude of analogs for screening campaigns. Two primary synthetic strategies are presented: a modern and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and a classic, robust cyclocondensation approach.
Introduction
The pyridazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The this compound subunit, in particular, offers a valuable building block for the exploration of chemical space around this important heterocycle. The creation of a diverse library of this compound derivatives allows for the systematic investigation of structure-activity relationships (SAR) and the identification of novel hit compounds for various therapeutic targets.
This document provides detailed protocols for two distinct and powerful methods for the synthesis of a 3-methyl-6-substituted-pyridazine library. The Suzuki-Miyaura coupling offers a highly modular approach, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position. The cyclocondensation of a 1,4-dicarbonyl compound with hydrazine provides a foundational method for the construction of the pyridazine core itself.
Data Presentation
The following table summarizes representative yields for the synthesis of a 3-methyl-6-arylpyridazine library via a Suzuki-Miyaura cross-coupling reaction between 3-chloro-6-methylpyridazine and various arylboronic acids. These examples showcase the versatility of the method for creating a diverse set of derivatives.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Methyl-6-phenylpyridazine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-Methyl-6-(4-methoxyphenyl)pyridazine | 82 |
| 3 | 4-Fluorophenylboronic acid | 3-Methyl-6-(4-fluorophenyl)pyridazine | 88 |
| 4 | 4-Chlorophenylboronic acid | 3-Methyl-6-(4-chlorophenyl)pyridazine | 91 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 3-Methyl-6-(4-(trifluoromethyl)phenyl)pyridazine | 75 |
| 6 | 3-Thienylboronic acid | 3-Methyl-6-(thiophen-3-yl)pyridazine | 78 |
| 7 | 2-Naphthylboronic acid | 3-Methyl-6-(naphthalen-2-yl)pyridazine | 80 |
| 8 | 4-Pyridineboronic acid | 3-Methyl-6-(pyridin-4-yl)pyridazine | 72 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 3-Methyl-6-arylpyridazine Library
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-chloro-6-methylpyridazine with a variety of arylboronic acids.
Materials:
-
3-Chloro-6-methylpyridazine
-
Arylboronic acids (various)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-6-methylpyridazine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-methyl-6-arylpyridazine derivative.
Protocol 2: Cyclocondensation for the Synthesis of the this compound Core
This protocol describes the synthesis of the core this compound structure via the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. 4-Oxopentanal is a suitable, though potentially unstable, precursor. A more stable equivalent, such as its acetal, can also be used, followed by in-situ deprotection.
Materials:
-
4,4-Dimethoxy-2-butanone (4-oxopentanal dimethyl acetal)
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,4-dimethoxy-2-butanone (1.0 mmol) in ethanol (10 mL).
-
Hydrazine Addition: Add hydrazine hydrate (1.1 mmol) to the solution.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralization and Extraction: To the residue, add saturated sodium bicarbonate solution (20 mL) to neutralize the acetic acid. Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (40 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by flash column chromatography on silica gel if necessary.
Visualizations
Caption: A generalized workflow for the creation and screening of a this compound derivative library.
Caption: A simplified diagram of the JNK signaling pathway, a target for some pyridazine derivatives.
Application Notes and Protocols for the Quantification of 3-Methylpyridazine
Introduction
3-Methylpyridazine (CAS No. 1632-76-4) is a heterocyclic aromatic compound containing a pyridazine ring substituted with a methyl group.[1][2][3][4] It serves as a building block in the synthesis of various biologically active molecules and is of significant interest to researchers in medicinal chemistry and drug development. Accurate and precise quantification of this compound in different matrices is crucial for process optimization, quality control, and pharmacokinetic studies. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂ | [1][2][3][4] |
| Molecular Weight | 94.11 g/mol | [1][3] |
| Boiling Point | 214 °C | |
| Density | 1.031 g/mL at 25 °C | |
| Appearance | Colorless liquid | [4] |
Analytical Methods
Two primary methods for the quantification of this compound are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples and High-Performance Liquid Chromatography (HPLC) for a wider range of sample types.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.[5] The following protocol is based on established methods for similar heterocyclic compounds and provides excellent sensitivity and selectivity.[5][6]
Workflow for GC-MS Analysis of this compound
Caption: General workflow for the quantification of this compound using GC-MS.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector (GC-MS).
-
Sample Preparation:
-
Liquid Samples (e.g., reaction mixtures): Dilute an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.[5]
-
Biological Matrices (e.g., plasma, urine): Perform a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate) or utilize a solid-phase extraction (SPE) cartridge suitable for basic compounds. Evaporate the solvent and reconstitute the residue in a known volume of the analytical solvent.
-
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.[5]
-
-
Injector Temperature: 250°C.[5]
-
Injection Volume: 1 µL.[5]
-
Injection Mode: Split (e.g., 20:1) or splitless, depending on the required sensitivity.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis. Key m/z values for this compound include its molecular ion (94) and major fragment ions (e.g., 39, 67).[1]
-
-
Calibration: Prepare a series of calibration standards of this compound in the analytical solvent (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL). Analyze these standards under the same conditions as the samples and construct a calibration curve by plotting peak area against concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile. A reverse-phase HPLC method with UV detection is presented here for the quantification of this compound.
Workflow for HPLC Analysis of this compound
Caption: General workflow for the quantification of this compound using HPLC.
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Pharmaceutical Formulations: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Biological Matrices (e.g., serum, plasma): Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.[7] Vortex and centrifuge. Collect the supernatant and evaporate to dryness. Reconstitute in the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.[5]
-
Mobile Phase:
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 270 nm (or determined by UV scan of a standard solution).
-
Injection Volume: 10 µL.[5]
-
-
Calibration: Prepare a series of calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL). Analyze these standards under the same conditions as the samples and construct a calibration curve by plotting peak area against concentration.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical methods. Note: The quantitative data presented here are extrapolated from methods for structurally similar compounds and serve as a general guideline. Method validation should be performed for specific applications.
| Parameter | GC-MS | HPLC-UV |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~1.5 µg/mL |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy/Recovery | 90 - 110% | 95 - 105% |
Conclusion
The GC-MS and HPLC methods detailed in these application notes provide reliable and robust approaches for the quantification of this compound. The choice between the two techniques will depend on the sample matrix, the required sensitivity, and the available instrumentation. For volatile samples requiring high sensitivity and selectivity, GC-MS is the preferred method. For routine analysis of a wider range of sample types, HPLC-UV offers a versatile and accurate alternative. It is imperative to perform a thorough method validation for the specific matrix and intended application to ensure data quality and regulatory compliance.
References
Scale-Up Synthesis of 3-Methylpyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-methylpyridazine, with a focus on considerations for scaling up production. The information is targeted toward researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique chemical properties. As a substituted pyridazine, it serves as a valuable building block for the synthesis of more complex molecules, including pharmacologically active agents. The efficient and scalable synthesis of this compound is therefore a critical aspect of its application in research and development.
This document outlines the primary synthetic routes to this compound, with a detailed focus on the Paal-Knorr synthesis, which is a robust and adaptable method for the preparation of pyridazines from 1,4-dicarbonyl compounds and hydrazine.
Synthetic Routes and Scale-Up Considerations
Several synthetic strategies can be employed for the preparation of this compound. The choice of method for scale-up depends on factors such as the availability and cost of starting materials, reaction efficiency, ease of purification, and safety considerations.
Paal-Knorr Synthesis from 1,4-Dicarbonyl Compounds
The most direct and widely applicable method for the synthesis of the pyridazine ring is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative. For the synthesis of this compound, the logical 1,4-dicarbonyl precursor is 4-oxopentanal or a protected equivalent thereof.
Key Considerations for Scale-Up:
-
Starting Material Stability: 4-Oxopentanal can be prone to self-condensation or polymerization. Using a protected form, such as its dimethyl acetal (4,4-dimethoxy-2-pentanone), can improve handling and stability on a larger scale. The acetal can be hydrolyzed in situ under the acidic reaction conditions.
-
Reaction Conditions: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid. Acid catalysis (e.g., HCl, H₂SO₄) is often employed to facilitate the cyclization and dehydration steps. On a larger scale, careful control of the reaction temperature is crucial to manage the exothermicity of the condensation and prevent side reactions.
-
Work-up and Purification: The work-up procedure generally involves neutralization of the acid catalyst, followed by extraction of the product into an organic solvent. Purification by distillation is often suitable for achieving high purity on a larger scale. The choice of extraction solvent and distillation conditions should be optimized for efficiency and safety.
-
Waste Management: The neutralization step generates salt waste, which needs to be disposed of properly. Solvent recovery and recycling should be considered to improve the economic and environmental viability of the process at scale.
Other Synthetic Approaches
While the Paal-Knorr synthesis is a primary route, other methods for constructing the pyridazine ring or introducing a methyl group exist:
-
From Maleic Anhydride Derivatives: Reaction of methylmaleic anhydride with hydrazine can lead to a methyl-substituted pyridazinedione, which would require subsequent reduction and/or functional group manipulation to yield this compound. This multi-step process may be less efficient for large-scale production.
-
Direct Methylation of Pyridazine: While conceptually simple, the direct C-methylation of the pyridazine ring can be challenging due to issues with regioselectivity and the need for specific catalysts. This approach may be more suitable for laboratory-scale synthesis of specific isomers rather than bulk production.
Experimental Protocols
The following protocols are provided as a guide for the laboratory-scale synthesis of this compound. These can be adapted and optimized for scale-up.
Protocol 1: Synthesis of this compound via Paal-Knorr Condensation
This protocol is adapted from the general principles of the Paal-Knorr synthesis.
Materials:
-
4,4-Dimethoxy-2-pentanone (acetylacetaldehyde dimethyl acetal)
-
Hydrazine hydrate (or hydrazine sulfate)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4-dimethoxy-2-pentanone (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. A slight exotherm may be observed.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of pyridazine derivatives using the Paal-Knorr synthesis, which can be used as a reference for optimizing the synthesis of this compound.
| Entry | 1,4-Dicarbonyl Precursor | Hydrazine Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Hexane-2,5-dione | Hydrazine hydrate | Acetic acid | Ethanol | Reflux | 3 | 85 |
| 2 | 1-Phenyl-1,4-pentanedione | Hydrazine sulfate | HCl | Ethanol | 80 | 4 | 78 |
| 3 | 3-Methylhexane-2,5-dione | Hydrazine hydrate | None | Acetic acid | 100 | 2 | 90 |
Table 1: Reaction Conditions for Paal-Knorr Pyridazine Synthesis. This table provides a summary of various reaction conditions for the synthesis of substituted pyridazines, which can serve as a starting point for the optimization of this compound synthesis.
| Parameter | Laboratory Scale (1-10 g) | Scale-Up (100 g - 1 kg) | Key Considerations |
| Reactor | Round-bottom flask | Jacketed glass reactor | Efficient stirring and temperature control are critical. |
| Heating | Heating mantle | Oil bath or steam | Uniform heating is essential to avoid localized overheating. |
| Reagent Addition | Dropping funnel | Addition pump | Controlled addition rate to manage exotherms. |
| Work-up | Separatory funnel | Liquid-liquid extractor | Efficient phase separation is important for yield. |
| Purification | Distillation | Fractional distillation | Higher efficiency distillation column for improved purity. |
Table 2: Scale-Up Considerations for this compound Synthesis. This table highlights the key equipment and procedural changes required when scaling up the synthesis from a laboratory to a pilot or production scale.
Visualization of Pathways and Workflows
Synthetic Pathway
Caption: Paal-Knorr synthesis of this compound.
Experimental Workflow
Application Notes and Protocols: The Role of Pyridazine Moieties in Advanced Polymer Development
Introduction
The incorporation of pyridazine heterocycles into polymer backbones is a promising strategy for developing high-performance materials with enhanced thermal stability, mechanical strength, and flame retardancy. The nitrogen-rich pyridazine ring contributes to improved char yield at high temperatures and promotes strong intermolecular interactions, leading to materials suitable for demanding applications in aerospace, electronics, and automotive industries. While the direct polymerization of 3-methylpyridazine is not extensively documented in mainstream polymer literature, its derivatives are key building blocks for synthesizing advanced thermosets and polyimides.
These application notes provide an overview of the use of pyridazine-containing monomers in the development of materials science polymers, with a focus on phthalonitrile resins and polyimides. Detailed experimental protocols for the synthesis of representative pyridazine-based polymers are provided, along with a summary of their key performance characteristics.
Application 1: High-Performance Phthalonitrile Thermosets
The introduction of a pyridazine ring into the molecular structure of phthalonitrile resins can lead to thermosets with exceptional thermal stability and flame retardant properties. A notable example is the polymer derived from 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD), a novel phthalonitrile monomer.[1] The resulting poly(BCPD) resin exhibits a high glass transition temperature (Tg), excellent thermal decomposition resistance, and a high limiting oxygen index (LOI), making it a candidate for high-temperature structural composite matrices.[1]
Quantitative Data Summary
| Property | Poly(BCPD)-350 | Poly(BCPD)-370 |
| Curing Temperature (°C) | 350 | 370 |
| Glass Transition Temperature (Tg) (°C) | > 400 | > 400 |
| 5% Weight Loss Temperature (T5%) (°C) | 501 | 501 |
| Char Yield at 900 °C (%) | > 74 | > 74 |
| Limiting Oxygen Index (LOI) (%) | 48 | 48 |
| Storage Modulus at 30 °C (GPa) | 3.781 | 3.756 |
| Storage Modulus at 400 °C (GPa) | - | 1.989 |
| Water Uptake (%) | Low | Low |
Experimental Protocol: Synthesis and Curing of BCPD Monomer and Poly(BCPD) Resin
This protocol describes the synthesis of the BCPD monomer followed by its thermal curing to form the poly(BCPD) thermoset.[1]
Materials:
-
3,6-Dichloropyridazine
-
Resorcinol
-
Potassium Carbonate (K₂CO₃)
-
4-Nitrophthalonitrile
-
N,N-Dimethylformamide (DMF)
Procedure:
Part 1: Synthesis of 3,6-bis[3-(3,4-dicyanophenoxy)phenoxy]pyridazine (BCPD) Monomer
-
In a flask, dissolve 3,6-dichloropyridazine and resorcinol in DMF.
-
Add K₂CO₃ to the solution to facilitate the formation of a potassium salt intermediate.
-
To the resulting solution, add 4-nitrophthalonitrile.
-
The reaction proceeds via a nucleophilic substitution to yield the BCPD monomer.
-
Purify the crude product to obtain the final BCPD monomer.
Part 2: Curing of BCPD Monomer to Poly(BCPD) Resin
-
Place the synthesized BCPD monomer in a mold.
-
Heat the monomer to its melting point (approximately 74°C).
-
Cure the molten monomer in an oven at a specified high temperature (e.g., 350°C or 370°C) for a designated period to induce polymerization and cross-linking.
-
After curing, allow the thermoset polymer to cool to room temperature.
Characterization:
The structure of the BCPD monomer can be confirmed using Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The thermal and mechanical properties of the cured poly(BCPD) resin can be analyzed using Thermogravimetric Analysis (TGA), Dynamic Mechanical Analysis (DMA), and Limiting Oxygen Index (LOI) measurements.[1]
Diagrams
Caption: Synthesis and curing workflow for BCPD monomer and poly(BCPD) resin.
Application 2: High-Performance Polyimides with Pyridazine Moieties
The incorporation of pyridazine-containing diamines in polyimide synthesis is another effective approach to enhance the thermal and mechanical properties of the resulting polymers. For instance, polyimides synthesized from 3,6-bis(4-aminophenoxy)pyridazine (APPD) and various aromatic dianhydrides exhibit high glass transition temperatures, excellent thermal stability, and robust mechanical properties.[2] These characteristics make them suitable for applications requiring durable, high-temperature resistant films and coatings.[2]
Quantitative Data Summary
| Dianhydride | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (T5%) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Various Aromatic Dianhydrides | 0.47 - 1.51 | 214 - 305 | 421 - 463 | 61 - 102 | 2.8 - 64.7 |
Experimental Protocol: Synthesis of Pyridazine-Containing Polyimides
This protocol details the conventional two-step method for the synthesis of polyimides from the pyridazine-containing diamine, APPD.[2]
Materials:
-
3,6-bis(4-aminophenoxy)pyridazine (APPD) monomer
-
Various commercially available aromatic dianhydrides
-
N,N-dimethylacetamide (DMAc)
Procedure:
Part 1: Synthesis of Poly(amic acid)
-
In a reaction vessel, dissolve the APPD diamine monomer in DMAc.
-
Gradually add a stoichiometric amount of the chosen aromatic dianhydride to the solution under a nitrogen atmosphere with stirring.
-
Continue the reaction at room temperature to form a viscous poly(amic acid) solution.
Part 2: Thermal Imidization to Polyimide
-
Cast the poly(amic acid) solution onto a glass plate to form a film.
-
Heat the film in an oven through a staged heating process to elevated temperatures to effect the thermal imidization. This process involves the cyclodehydration of the amic acid groups to form the imide rings.
-
After the imidization is complete, carefully peel the resulting flexible polyimide film from the glass plate.
Characterization:
The inherent viscosity of the poly(amic acid) can be measured to estimate the molecular weight. The thermal properties of the final polyimide films, such as Tg and T5%, can be determined by DMA and TGA, respectively. The mechanical properties, including tensile strength and elongation at break, can be evaluated using a universal testing machine.[2]
Diagrams
Caption: Two-step synthesis pathway for pyridazine-containing polyimides.
Logical Relationship: Influence of Pyridazine Moiety on Polymer Properties
Caption: Influence of the pyridazine moiety on key polymer properties.
References
Application Notes and Protocols for Computational Docking Studies of 3-Methylpyridazine and its Derivatives with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the computational docking of pyridazine derivatives, with a specific focus on the potential applications for 3-Methylpyridazine. While specific docking studies for this compound are not extensively available in the reviewed literature, the data presented for structurally similar pyridazine compounds offer valuable insights into its potential as a bioactive molecule. The following sections detail potential protein targets, quantitative docking data for related compounds, and standardized protocols for conducting in silico docking studies.
Introduction to Pyridazine Derivatives in Drug Discovery
The pyridazine ring is a significant scaffold in medicinal chemistry due to its unique physicochemical properties, including its polar nature and ability to form hydrogen bonds, which are crucial for drug-target interactions.[1][2] Pyridazine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and muscle relaxant effects.[3][4][5] Computational docking is a powerful tool used to predict the binding interactions between a small molecule, such as this compound, and a protein target at the atomic level. This approach is instrumental in identifying potential drug candidates and elucidating their mechanism of action.
Potential Protein Targets for this compound
Based on studies of various pyridazine derivatives, several classes of proteins have been identified as potential targets. These findings suggest promising avenues for investigating the biological activity of this compound.
-
Kinases: Cyclin-dependent kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) kinase are key regulators of cell cycle and proliferation, making them important targets in cancer therapy.[5][6][7]
-
Reverse Transcriptase: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are crucial in the treatment of HIV.[3]
-
Receptors: Muscarinic acetylcholine receptors are involved in muscle contraction and relaxation.[4]
-
Apoptosis Regulators: Myeloid Cell Leukemia-1 (Mcl-1) is an anti-apoptotic protein and a validated target in oncology.[8][9]
-
DNA: Direct interaction with DNA is a mechanism for some anticancer agents.[6]
Quantitative Docking Data for Pyridazine Derivatives
The following table summarizes quantitative data from computational docking studies of various pyridazine derivatives against several protein targets. This data can serve as a reference for predicting the potential binding affinities of this compound.
| Target Protein | Ligand/Compound | Docking Score (kcal/mol) | Binding Free Energy (ΔGbind) (kcal/mol) | Inhibition Constant (Ki) (µM) | Reference |
| Mcl-1 | Compound 8f | - | -55.51 | 0.31 | [8][10] |
| Compound 8j | - | - | 0.32 | [8][10] | |
| Compound 8k | - | -57.09 | 0.35 | [8][10] | |
| Compound 8l | - | -58.96 | 0.34 | [8][10] | |
| Sunitinib (Reference) | - | - | 0.36 | [8][10] | |
| COX-1 | Compound PY4 | -6.081 | - | - | [10] |
| COX-2 | Compound PY5 | -8.602 | - | - | [10] |
| Aldose Reductase | Tolrestat (Reference) | -14.13 | - | - | [10] |
| Carbonic Anhydrase II | Compound 4a | - | - | 12.1 (IC50) | [10] |
| Compound 4b | - | - | 19.1 (IC50) | [10] | |
| Compound 4c | - | - | 13.8 (IC50) | [10] | |
| Compound 4h | - | - | 20.7 (IC50) | [10] | |
| Muscarinic Acetylcholine Receptor (5CXV) | Pyridazine Derivatives (1b-5b) | -7.2 to -7.9 | - | - | [4] |
| Diazepam (Reference) | -7.7 | - | - | [4] | |
| CDK2 | Pyridazine 11e | - | - | 151 (IC50 nM) | [5] |
| Pyridazine 11h | - | - | 43.8 (IC50 nM) | [5] | |
| Pyridazine 11l | - | - | 55.6 (IC50 nM) | [5] | |
| Pyridazine 11m | - | - | 20.1 (IC50 nM) | [5] |
Experimental Protocols
This section provides a detailed methodology for performing a computational docking study, which can be applied to this compound.
Ligand and Protein Preparation
A standard protocol for preparing the ligand (this compound) and the target protein for docking is as follows:
-
Ligand Preparation:
-
The 3D structure of this compound can be obtained from databases like PubChem or sketched using software like ChemDraw.
-
The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned, and non-polar hydrogens are merged.
-
The final structure is saved in a compatible format (e.g., .pdbqt).
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein.
-
The protein structure is saved in a .pdbqt format.
-
Molecular Docking Procedure
The following steps outline the process of running the docking simulation:
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid should be sufficient to encompass the binding pocket.
-
-
Docking Simulation:
-
A docking program such as AutoDock Vina is used to perform the simulation.
-
The prepared ligand and protein files, along with the grid parameters, are provided as input.
-
The docking algorithm explores different conformations and orientations of the ligand within the protein's active site.
-
-
Analysis of Docking Results:
-
The docking results are analyzed to identify the best binding pose based on the docking score and binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a computational docking study.
Caption: General workflow for computational docking studies.
Signaling Pathway Example: Kinase Inhibition
The diagram below represents a simplified signaling pathway involving a kinase, a common target for pyridazine derivatives.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Buy this compound | 1632-76-4 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1632-76-4 [chemicalbook.com]
- 7. Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Profiling of 3-Methylpyridazine Analogs
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols are designed to guide researchers through the essential pharmacokinetic (PK) and pharmacodynamic (PD) profiling of novel 3-methylpyridazine analogs. The following sections provide detailed methodologies for key in vitro and in vivo experiments, along with structured data presentation and visualizations to facilitate the assessment of drug candidates.
Introduction
This compound and its analogs represent a promising class of heterocyclic compounds with potential therapeutic applications, often explored as kinase inhibitors in oncology and inflammatory diseases. A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their on-target and off-target effects, is crucial for successful drug development.[1] This document outlines a systematic approach to characterize the PK/PD profile of these analogs, enabling data-driven decisions for lead optimization and candidate selection.
Pharmacokinetic (PK) Profiling
Early assessment of ADME properties is critical to identify and mitigate potential liabilities of drug candidates.[2] A standard panel of in vitro ADME assays should be conducted to evaluate the fundamental physicochemical and metabolic characteristics of the this compound analogs.
In Vitro ADME Assays
A tiered approach to in vitro ADME testing allows for the efficient screening of compounds and the selection of those with the most favorable properties for further development.[3][4][5]
Table 1: Summary of In Vitro ADME Profiling of a Hypothetical this compound Analog (Compound X)
| Assay | Parameter | Result | Interpretation |
| Solubility | Kinetic (pH 7.4) | 150 µM | Sufficient for initial biological assays. |
| Thermodynamic | 120 µM | Indicates good intrinsic solubility. | |
| Lipophilicity | LogD (pH 7.4) | 2.5 | Optimal for cell permeability and ADME. |
| Permeability | Caco-2 (Papp A→B) | 15 x 10⁻⁶ cm/s | High permeability, likely good absorption. |
| Efflux Ratio | 1.2 | Not a significant substrate of efflux pumps. | |
| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate clearance, potential for once-daily dosing. |
| Human Hepatocytes | t½ = 60 min | Consistent with microsomal data. | |
| CYP450 Inhibition | IC50 (CYP3A4) | > 50 µM | Low risk of drug-drug interactions. |
| IC50 (CYP2D6) | > 50 µM | Low risk of drug-drug interactions. | |
| Plasma Protein Binding | Human | 95% bound | High binding, unbound fraction is active.[6] |
| Mouse | 92% bound | Similar binding across species. | |
| hERG Inhibition | IC50 | > 30 µM | Low risk of cardiac toxicity.[7] |
Experimental Protocols: In Vitro ADME
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[8][9]
Materials:
-
Human liver microsomes (pooled)
-
Test compound (this compound analog)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to pre-warmed phosphate buffer containing human liver microsomes.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint).
This assay determines the potential of a compound to inhibit major CYP isoforms, which is a common cause of drug-drug interactions.[10][11][12][13][14]
Materials:
-
Human liver microsomes
-
Specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
Test compound at various concentrations
-
NADPH regenerating system
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound at various concentrations with human liver microsomes and the NADPH regenerating system at 37°C.
-
Add a specific CYP probe substrate to initiate the reaction.
-
After a defined incubation time, terminate the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge to remove precipitated protein.
-
Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.[14]
This assay measures the fraction of the compound bound to plasma proteins, as only the unbound fraction is generally considered pharmacologically active.[6][15][16][17]
Materials:
-
Rapid Equilibrium Dialysis (RED) device
-
Human plasma
-
Test compound
-
Phosphate buffered saline (PBS), pH 7.4
-
LC-MS/MS system
Procedure:
-
Spike the test compound into human plasma.
-
Add the plasma-compound mixture to the sample chamber of the RED device.
-
Add PBS to the buffer chamber.
-
Incubate the sealed device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
-
Extract the compound from both matrices using protein precipitation with acetonitrile.
-
Analyze the concentration of the compound in both chambers by LC-MS/MS.
-
Calculate the percentage of unbound and bound drug.
This assay is a critical safety screen to assess the potential of a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.[7][18][19][20][21]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch)
-
Extracellular and intracellular recording solutions
-
Test compound at various concentrations
-
Positive control (e.g., E-4031)
Procedure:
-
Culture hERG-expressing cells to the appropriate confluency.
-
Harvest and prepare a single-cell suspension.
-
Load the cells and solutions onto the automated patch-clamp system.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage protocol to elicit hERG tail currents and record a stable baseline.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Measure the inhibition of the hERG tail current at each concentration.
-
Generate a concentration-response curve and calculate the IC50 value.[7]
In Vivo Pharmacokinetic Studies
In vivo PK studies are essential to understand the ADME properties of a drug candidate in a living organism.[22][23][24][25]
Table 2: Summary of In Vivo Pharmacokinetic Parameters of Compound X in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋inf (ng*hr/mL) | t½ (hr) | Bioavailability (%) |
| IV | 1 | 1200 | 0.08 | 1500 | 2.5 | N/A |
| PO | 5 | 850 | 0.5 | 4500 | 3.0 | 60 |
This protocol outlines a typical PK study in mice to determine key parameters following intravenous (IV) and oral (PO) administration.[23][25][26]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test compound (Compound X)
-
Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimatize mice for at least one week.
-
Divide mice into two groups for IV and PO administration.
-
Administer the formulated compound at the desired dose (e.g., 1 mg/kg for IV, 5 mg/kg for PO).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 30-50 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the compound from plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
-
Pharmacodynamic (PD) Profiling
Pharmacodynamic studies are essential to demonstrate that the compound engages its intended target and elicits the desired biological response in a cellular context.[27][28][29][30][31]
Target Engagement and Cellular Potency
Table 3: Summary of In Vitro Pharmacodynamic Profile of Compound X
| Assay | Target/Cell Line | Parameter | Result (nM) | Interpretation |
| Biochemical Kinase Assay | Target Kinase Y | IC50 | 15 | Potent inhibitor of the target kinase. |
| Target Engagement Assay | Cancer Cell Line A | EC50 | 50 | Engages the target in a cellular environment. |
| Cell Viability Assay | Cancer Cell Line A | GI50 | 100 | Inhibits cancer cell growth at a relevant concentration. |
| Cell Viability Assay | Normal Cell Line B | GI50 | >10,000 | Selective for cancer cells over normal cells. |
Experimental Protocols: In Vitro Pharmacodynamics
This assay measures the direct inhibitory effect of the compound on the activity of the purified target kinase.[32][][34]
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (peptide or protein)
-
ATP (often radiolabeled [γ-³²P]ATP or used in a luminescence-based assay)
-
Test compound at various concentrations
-
Assay buffer
-
Detection reagents (e.g., phosphospecific antibody, luminescence reagent)
Procedure:
-
In a multi-well plate, add the target kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature or 30°C for a specified time.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., autoradiography, fluorescence, luminescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
This assay confirms that the compound can enter cells and bind to its intended target.[27][28][29]
Materials:
-
Cell line expressing the target kinase
-
Test compound at various concentrations
-
Lysis buffer
-
Antibodies for the target protein and a downstream phosphorylated substrate
-
Western blotting or ELISA reagents
Procedure:
-
Culture the cells to an appropriate density.
-
Treat the cells with the test compound at various concentrations for a specific duration.
-
Lyse the cells to extract proteins.
-
Measure the levels of the phosphorylated downstream substrate using Western blot or ELISA. A decrease in phosphorylation indicates target engagement and inhibition.
-
Determine the EC50 value, the concentration at which 50% of the maximal effect is observed.
This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[35][36][37][38][39]
Materials:
-
Cancer cell line and a normal (non-cancerous) cell line
-
Cell culture medium
-
Test compound at various concentrations
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for pharmacokinetic profiling of this compound analogs.
Caption: Workflow for pharmacodynamic profiling.
Caption: Hypothetical kinase signaling pathway inhibited by Compound X.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro ADME Assays [conceptlifesciences.com]
- 3. criver.com [criver.com]
- 4. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. lnhlifesciences.org [lnhlifesciences.org]
- 11. criver.com [criver.com]
- 12. enamine.net [enamine.net]
- 13. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Plasma Protein Binding Assay [visikol.com]
- 17. protocols.io [protocols.io]
- 18. hERG Assay | PPTX [slideshare.net]
- 19. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. fda.gov [fda.gov]
- 22. protocols.io [protocols.io]
- 23. 2.5. In vivo pharmacokinetics studies [bio-protocol.org]
- 24. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Target Engagement Assay Services [conceptlifesciences.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. selvita.com [selvita.com]
- 32. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 35. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. broadpharm.com [broadpharm.com]
- 37. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. dojindo.com [dojindo.com]
Application Note: In-Vitro Metabolite Identification of 3-Methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpyridazine is a heterocyclic organic compound with potential applications in the pharmaceutical and agricultural industries. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. This application note provides a detailed protocol for the in-vitro identification of this compound metabolites using common laboratory assays. The primary methodologies covered are incubations with liver microsomes and S9 fractions, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
In-vitro metabolism studies are essential for predicting the in-vivo metabolic pathways of a new chemical entity.[1][2] These studies typically utilize subcellular fractions of the liver, such as microsomes and S9 fractions, which contain high concentrations of drug-metabolizing enzymes.[2][3] The most prominent of these are the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the microsomal fraction and are responsible for the majority of Phase I and Phase II metabolism, respectively.[4] By incubating this compound with these fractions and the necessary cofactors, metabolites can be generated and subsequently identified using sensitive analytical techniques like LC-MS/MS.[5][6]
Potential Metabolic Pathways
Based on the metabolism of structurally related pyridazine and pyridine derivatives, the following metabolic transformations of this compound can be anticipated:
-
Phase I Metabolism (Functionalization):
-
N-Oxidation: The nitrogen atoms in the pyridazine ring are susceptible to oxidation. N-oxidation has been observed as a metabolic route for other pyridine-containing compounds.[7]
-
Hydroxylation: The methyl group and the aromatic ring can undergo hydroxylation, catalyzed by CYP enzymes.
-
Demethylation: While less common for a methyl group on an aromatic ring, it remains a possibility.
-
-
Phase II Metabolism (Conjugation):
-
Phase I metabolites with newly introduced functional groups (e.g., hydroxyl groups) can be further conjugated with endogenous molecules such as glucuronic acid (by UGTs) or sulfate (by sulfotransferases) to increase their water solubility and facilitate excretion.[1]
-
Experimental Workflow
The overall experimental workflow for the in-vitro metabolite identification of this compound is depicted below.
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]
- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 3-Methylpyridazine synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methylpyridazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the cyclocondensation reaction of a suitable 1,4-dicarbonyl precursor with hydrazine. For this compound, the logical precursor is 4-oxopentanal or a protected equivalent, which reacts with hydrazine hydrate to form the pyridazine ring.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl precursor or the hydrazine hydrate can lead to significant side reactions, reducing the yield of the desired product.
-
Reaction Temperature: The temperature of the reaction is crucial. If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high, it can lead to the degradation of reactants or products, or the formation of unwanted side products.
-
pH of the Reaction Mixture: The pH can influence the rate and outcome of the reaction. While the reaction is typically carried out under neutral to slightly acidic or basic conditions depending on the specific protocol, significant deviations can hinder the cyclization process.
-
Incomplete Reaction: It is essential to monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure it has gone to completion before workup.
Q3: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
A3: Common side products in pyridazine synthesis can include incompletely cyclized intermediates, polymers, or products from side reactions of the dicarbonyl compound. To minimize their formation:
-
Ensure the stoichiometry of the reactants is accurate.
-
Control the reaction temperature carefully.
-
Consider the order of addition of reagents; sometimes, slow addition of one reactant to the other can improve selectivity.
-
Purify the starting materials before use.
Q4: How can I effectively purify the final this compound product?
A4: Purification of this compound can typically be achieved by distillation or column chromatography. The choice of method will depend on the scale of the reaction and the nature of the impurities. For larger quantities, fractional distillation is often effective. For smaller scales or to remove closely related impurities, column chromatography on silica gel with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive or impure hydrazine hydrate. | Use fresh, high-purity hydrazine hydrate. Consider titrating it to determine its concentration. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. | |
| Incorrect pH of the reaction medium. | Adjust the pH of the reaction mixture. For hydrazine reactions, a neutral to slightly basic medium is often optimal. | |
| Formation of Multiple Products (Visible on TLC) | Side reactions due to impure starting materials. | Purify the 1,4-dicarbonyl precursor and hydrazine hydrate before the reaction. |
| Reaction temperature is too high. | Lower the reaction temperature and monitor for improved selectivity. | |
| Product is Difficult to Isolate/Purify | Formation of a highly polar byproduct. | Consider using a different workup procedure, such as an acid-base extraction, to remove polar impurities. |
| Product co-distills with a solvent or impurity. | Use a more efficient distillation setup (e.g., a longer fractionating column) or switch to column chromatography for purification. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Cyclocondensation
This protocol is an adapted method based on the well-established synthesis of substituted pyridazines from 1,4-dicarbonyl compounds and hydrazine.
Materials:
-
4-Oxopentanal (or a protected equivalent such as 4,4-dimethoxy-2-butanone)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or another suitable solvent like acetic acid)
-
Hydrochloric acid (for hydrolysis of protected precursors, if used)
-
Sodium bicarbonate (for neutralization)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-dicarbonyl precursor (1.0 eq) in ethanol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.0-1.2 eq) to the solution at room temperature with stirring. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in water and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Condition | Expected Yield (%) | Purity (%) |
| Reactant Ratio (Dicarbonyl:Hydrazine) | 1:1.1 | 60-75 | >95 (after purification) |
| Solvent | Ethanol | ||
| Reaction Temperature (°C) | 78 (Reflux) | ||
| Reaction Time (hours) | 2-4 |
Note: The expected yield and purity are estimates based on similar reactions and may vary depending on the specific experimental conditions and the purity of the starting materials.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Purification of 3-Methylpyridazine Derivatives
Welcome to the technical support center for the purification of 3-methylpyridazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derivatives?
A1: Impurities in this compound derivatives often stem from the synthetic route. Common synthesis methods, such as the reaction of acrolein with ammonia, can lead to side products.[1][2] Potential impurities include unreacted starting materials, pyridine (from demethylation), and 3-ethylpyridine.[3] N-oxides can also form if the pyridine nitrogen is oxidized during the reaction or workup.
Q2: My this compound derivative is streaking badly on a silica gel TLC plate. What can I do?
A2: Streaking, or tailing, is a common issue when purifying basic compounds like this compound derivatives on acidic silica gel. The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase (typically 0.5-2%).[4]
Q3: I'm having trouble getting my this compound derivative to crystallize; it keeps "oiling out". What causes this and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[5][6] This can happen if the melting point of your compound is lower than the temperature of the solution, if the concentration of the solute is too high, or if there are significant impurities that depress the melting point.[5][6][7] To troubleshoot this, you can try the following:
-
Add a little more of the "good" solvent to the hot solution to decrease saturation.
-
Cool the solution more slowly to allow more time for crystal nucleation.
-
Use a different solvent system.
-
If the issue is significant impurities, an initial purification by column chromatography may be necessary before attempting recrystallization.
Q4: How does pH affect the extraction of this compound derivatives?
A4: As basic compounds, the solubility of this compound derivatives is highly dependent on pH. In acidic aqueous solutions, the nitrogen atoms on the pyridazine ring will be protonated, making the compound water-soluble. In neutral or basic aqueous solutions, the compound will be in its free-base form, which is more soluble in organic solvents. This property is exploited in acid-base extraction for purification.
Q5: What are the best analytical techniques to assess the purity of my final product?
A5: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantitative analysis of purity and detecting non-volatile impurities.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and byproducts.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the desired product and identifying any structurally related impurities.
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Possible Cause | Suggested Solution |
| Irreversible Adsorption | The basic nature of the pyridazine ring can lead to strong, irreversible binding to the acidic silica gel.[4] Solution: Deactivate the silica gel by using an eluent containing a small amount of a basic modifier like triethylamine (1-2%). Alternatively, consider using a less acidic stationary phase such as neutral alumina. |
| Co-elution with Impurities | An impurity may have a similar polarity to your product, making separation difficult. Solution: Optimize your solvent system. Try a different solvent system with different selectivity (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). A shallower solvent gradient during elution can also improve resolution. |
| Product is Volatile | Some low molecular weight this compound derivatives can be volatile. Solution: Be cautious during solvent removal. Use a lower temperature on the rotary evaporator and avoid using a high vacuum for extended periods. |
Issue 2: The Compound Fails to Crystallize from a Chosen Solvent
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Choice | The compound may be too soluble in the chosen solvent, even at low temperatures. Solution: Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12] A mixed solvent system (one "good" solvent and one "poor" solvent) often works well. Common pairs include ethanol/water and dichloromethane/hexanes.[13][14] |
| Solution is Not Saturated | If too much solvent was added, the solution might not be saturated enough for crystals to form upon cooling. Solution: Gently heat the solution and evaporate some of the solvent to increase the concentration. Continue until you observe cloudiness, then add a small amount of the "good" solvent to redissolve, and allow to cool slowly. |
| Slow Nucleation | Sometimes, crystal formation is kinetically slow. Solution: Try scratching the inside of the flask with a glass rod at the solvent line to create a surface for nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. |
Data on Purification Methods
The following table provides illustrative data on the effectiveness of different purification methods for a crude synthesis of a representative heterocyclic compound. Actual yields and purities will vary depending on the specific this compound derivative and the nature of the impurities.
| Purification Method | Initial Purity (by HPLC Area %) | Final Purity (by HPLC Area %) | Yield (%) | Notes |
| Acid-Base Extraction | 70% | 85-90% | ~90% | Excellent for removing acidic and highly polar or non-polar impurities. |
| Flash Chromatography (Silica Gel with 1% TEA) | 85% | 95-98% | ~75% | Effective at removing closely related impurities. Yield can be lower due to some product adsorption. |
| Recrystallization | 95% | >99% | ~80% | A good final "polishing" step if a suitable solvent system can be found. |
| Preparative HPLC | 95% | >99.5% | ~60% | Provides the highest purity but is often lower yielding and more resource-intensive.[15][16][17][18] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The basic this compound derivative will move into the acidic aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH) until the pH is >10. This will convert the protonated product back to its free base, which will often precipitate or form an oil.
-
Back-Extraction: Extract the now basic aqueous layer with an organic solvent (e.g., DCM) multiple times.
-
Drying and Concentration: Combine the organic extracts from the back-extraction, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a suitable eluent system that gives a good separation of your product from impurities. A good starting point for many this compound derivatives is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Remember to add 1% triethylamine to the eluent to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a column with the slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Elute the column with your chosen solvent system. If you are running a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.[12] Test single solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and mixed solvent systems (e.g., ethanol/water, DCM/hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound Derivatives.
Caption: Troubleshooting logic for column chromatography.
Caption: Logical flow of an acid-base extraction.
References
- 1. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C5H6N2 | CID 74208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. youtube.com [youtube.com]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. cms.mz-at.de [cms.mz-at.de]
- 16. lcms.cz [lcms.cz]
- 17. warwick.ac.uk [warwick.ac.uk]
- 18. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing 3-Methylpyridazine Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 3-methylpyridazine. The guidance provided is tailored to address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions with this specific heterocyclic core.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main challenges in cross-coupling reactions with this compound?
-
How does the electronic nature of the pyridazine ring affect coupling reactions?
-
What is the impact of the methyl group at the 3-position?
-
Which type of 3-halopyridazine is most reactive?
-
-
Troubleshooting Guides
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
Sonogashira Coupling
-
Heck Reaction
-
-
Experimental Protocols
-
General Protocol for Suzuki-Miyaura Coupling of 3-Halo-6-methylpyridazine
-
General Protocol for Buchwald-Hartwig Amination of 3-Halo-6-methylpyridazine
-
General Protocol for Sonogashira Coupling of 3-Halo-6-methylpyridazine
-
General Protocol for Heck Reaction of 3-Halo-6-methylpyridazine
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in cross-coupling reactions with this compound?
Researchers often face several challenges when performing cross-coupling reactions with this compound, primarily stemming from its electronic and steric properties. These challenges include:
-
Low Reaction Yields: The electron-deficient nature of the pyridazine ring can impact the catalytic cycle, sometimes leading to lower product yields compared to more electron-rich aromatic systems.[1]
-
Catalyst Inhibition: The nitrogen lone pairs in the pyridazine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2]
-
Steric Hindrance: The methyl group at the 3-position can sterically hinder the approach of the catalyst and coupling partners to the reaction center, slowing down the rate of oxidative addition.[3]
-
Side Reactions: Competing side reactions such as hydrodehalogenation (replacement of the halide with a hydrogen atom) and homocoupling of the coupling partners can reduce the yield of the desired product.[4]
Q2: How does the electronic nature of the pyridazine ring affect coupling reactions?
The pyridazine ring is an electron-deficient π-system due to the presence of two electronegative nitrogen atoms. This electronic nature has a dual effect on cross-coupling reactions:
-
Facilitates Oxidative Addition: The electron-withdrawing character of the pyridazine ring can make the carbon-halogen bond more susceptible to oxidative addition by the palladium(0) catalyst, which is the initial step in many cross-coupling catalytic cycles.
-
Can Inhibit the Catalyst: The basic lone pairs on the nitrogen atoms can coordinate to the acidic palladium center, which can lead to the formation of stable, off-cycle complexes that inhibit the catalytic turnover.[2] The choice of appropriate ligands is crucial to mitigate this inhibition.
Q3: What is the impact of the methyl group at the 3-position?
The methyl group at the 3-position of the pyridazine ring introduces steric bulk in proximity to the reaction site (assuming a 2- or 4-halo-3-methylpyridazine, or a 3-halo-methylpyridazine where the coupling partner is large). This steric hindrance can:
-
Slow Down Reaction Rates: The bulkiness of the methyl group can impede the approach of the palladium catalyst to the carbon-halogen bond, thereby slowing down the rate-determining oxidative addition step.[3]
-
Influence Ligand Choice: To overcome steric hindrance, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often required. These ligands can promote the formation of a more reactive, monoligated palladium species that can more easily access the sterically hindered reaction center.
Q4: Which type of 3-halopyridazine is most reactive?
The reactivity of the 3-halopyridazine in cross-coupling reactions generally follows the trend of bond strength for the carbon-halogen bond:
I > Br > Cl > F [4]
-
3-Iodopyridazines are the most reactive due to the weaker C-I bond, which facilitates oxidative addition. These substrates often react under milder conditions.
-
3-Bromopyridazines are also good substrates and are commonly used due to their balance of reactivity and stability.
-
3-Chloropyridazines are less reactive and often require more forcing conditions, such as higher temperatures and more active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes).[5]
-
3-Fluoropyridazines are generally unreactive in standard cross-coupling reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired coupled product.
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | - Ensure the use of a high-quality palladium source. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[5]- Degas the solvent and reaction mixture thoroughly to remove oxygen, which can oxidize and deactivate the catalyst.[6]- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to protect the palladium center and promote reductive elimination. |
| Inefficient Transmetalation | - The choice of base is critical for activating the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[4] For base-sensitive substrates, weaker bases may be necessary.[7]- Ensure the boronic acid is of high quality, as impurities can interfere with the reaction. Consider using boronate esters, which can be more stable. |
| Steric Hindrance | - Employ bulky phosphine ligands (e.g., Buchwald ligands) to facilitate the coupling of sterically demanding substrates.[5]- Increase the reaction temperature to overcome the activation energy barrier. |
| Hydrodehalogenation | - This side reaction can be minimized by using a less polar solvent or a different base. |
| Poor Solubility | - Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used. |
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M) | DME/Ethanol/H₂O | 80 | 48 | 14-28 | 3-Bromo-6-(thiophen-2-yl)pyridazine[1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | 3-Bromo-2-methylpyridine |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | 3-Bromo-2-methylpyridine |
Note: Data for 3-bromo-2-methylpyridine is included as a close structural analog to this compound.
Buchwald-Hartwig Amination
Problem: Incomplete conversion or formation of byproducts.
| Possible Cause | Troubleshooting Steps |
| Incorrect Ligand Choice | - For electron-deficient heterocycles like pyridazine, bulky, electron-rich phosphine ligands are often required. Screen ligands such as XPhos, SPhos, or Josiphos.[8]- The choice of ligand can also influence the rate of reductive elimination versus competing side reactions like β-hydride elimination. |
| Base Incompatibility | - Strong bases like NaOtBu or LHMDS are commonly used, but can be incompatible with base-sensitive functional groups.[9] In such cases, screen weaker bases like Cs₂CO₃ or K₃PO₄.[10]- The solubility of the base can also be a factor; Cs₂CO₃ is often favored for its good solubility in many organic solvents.[10] |
| Catalyst Poisoning | - Ensure the amine coupling partner is of high purity. Some functional groups, such as azo groups, can poison the palladium catalyst.[7] |
| Hydrodehalogenation | - This is a common side reaction, especially with primary amines. It can sometimes be suppressed by using a different ligand, base, or solvent, or by lowering the reaction temperature. |
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (4) | Toluene | 110 | 24 | 94 | 3-Amino-6-chloropyridazine |
| [Pd₂(dba)₃] (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 4 | 60 | 2-Bromo-6-methylpyridine[11] |
Note: Data for related pyridazine and pyridine derivatives are provided as starting points for optimization.
Sonogashira Coupling
Problem: Low conversion and/or significant alkyne homocoupling (Glaser coupling).
| Possible Cause | Troubleshooting Steps |
| Catalyst System Inefficiency | - The choice of both palladium and copper catalysts is important. Pd(PPh₃)₂Cl₂ and CuI is a common and effective combination.[12] - Ensure the palladium source is reduced to the active Pd(0) species in situ. The amine base often facilitates this.[13] |
| Solvent Effects | - The efficiency of Sonogashira couplings can be highly solvent-dependent. Screen solvents such as DMF, 1,4-dioxane, THF, and toluene.[12][14] DMF and dioxane are often good choices for pyridazine substrates.[12] |
| Base Selection | - An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base acts as a scavenger for the HX produced and also as a solvent in some cases. |
| Alkyne Homocoupling | - This is a common side reaction, particularly if the reaction is exposed to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).- Copper-free Sonogashira conditions can be explored to minimize this side reaction. |
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N (2) | DMF | 55 | 5 | 60-95 | 5-Iodo-6-phenyl-3(2H)-pyridazinone[12] |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | RT | 1.5-3 | - | General Protocol for Aryl Bromides |
Note: "RT" denotes room temperature. Yields can vary significantly based on the specific alkyne used.
Heck Reaction
Problem: Poor regioselectivity or low yields.
| Possible Cause | Troubleshooting Steps |
| Catalyst and Ligand | - Pd(OAc)₂ is a common pre-catalyst. Phosphine ligands like P(o-tolyl)₃ or triphenylphosphine are often used.[15]- For challenging substrates, consider using more specialized ligands or N-heterocyclic carbene (NHC) based catalysts. |
| Base Choice | - An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ or NaOAc is typically used to neutralize the HX formed.[15] The choice of base can influence the reaction rate and selectivity. |
| Solvent Selection | - Polar aprotic solvents like DMF, NMP, or DMA are commonly used for Heck reactions. |
| Regioselectivity Issues | - The regioselectivity of the alkene addition (linear vs. branched product) can sometimes be controlled by the choice of ligand and reaction conditions. For terminal alkenes, the aryl group typically adds to the less substituted carbon. |
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ (5) | - | Na₂CO₃ (2) | DMF | 100-110 | 4-12 | - | 3-Iodo-6-methyl-4-nitro-1H-indazole[16] |
| Pd(OAc)₂ (10) | L (20) | K₂CO₃ (3) | Toluene | 130 | 1 | - | 3-Bromopyridine[17] |
Note: "L" refers to a specific supramolecular ligand from the cited source. Yields are highly dependent on the alkene coupling partner.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Halo-6-methylpyridazine
-
To an oven-dried Schlenk flask, add the 3-halo-6-methylpyridazine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of 3-Halo-6-methylpyridazine
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.).
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the 3-halo-6-methylpyridazine (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Seal the tube tightly and heat the mixture in a preheated oil bath at 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
General Protocol for Sonogashira Coupling of 3-Halo-6-methylpyridazine
-
To a Schlenk flask, add the 3-halo-6-methylpyridazine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (5-10 mol%).[12]
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent (e.g., DMF or THF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent like diethyl ether, and filter through celite.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
General Protocol for Heck Reaction of 3-Halo-6-methylpyridazine
-
In a sealed tube, combine the 3-halo-6-methylpyridazine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., P(o-tolyl)₃, 4-10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100-140 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. books.lucp.net [books.lucp.net]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Stability issues and degradation pathways of 3-Methylpyridazine
This center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 3-Methylpyridazine. The following guides are designed to help anticipate and troubleshoot potential challenges during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemistry of the pyridazine ring and related N-heterocycles, the primary stability concerns for this compound include susceptibility to oxidation, sensitivity to acidic conditions, and potential photodegradation. The compound is described as a light yellow to orange clear liquid, and any darkening of the color may indicate degradation.[1] It should be stored at room temperature, protected from moisture and ignition sources.[1][2]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively published, plausible routes can be inferred from the chemistry of pyridazines and similar heterocycles. Key pathways include:
-
N-Oxidation: The nitrogen atoms in the pyridazine ring are susceptible to oxidation, forming N-oxides. This is a common metabolic and degradation pathway for N-heterocyclic compounds.
-
Methyl Group Oxidation: The methyl group can be oxidized to form the corresponding alcohol, aldehyde, or carboxylic acid.
-
Ring Cleavage: Under harsh conditions, such as strong acid or base with heat, the pyridazine ring can undergo cleavage.[3]
-
Photodegradation: Exposure to UV light can induce complex degradation, potentially leading to polymerization or the formation of various photoproducts.[4]
Q3: What are the optimal storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and air (oxygen).[2] Store in a cool, dry, and well-ventilated place away from heat, sparks, and direct sunlight.[2][5] The recommended storage temperature is room temperature.[1]
Troubleshooting Guide
Issue 1: My this compound sample has darkened in color after storage.
| Potential Cause | Troubleshooting Action |
| Oxidation | The nitrogen atoms or methyl group may have oxidized upon exposure to air. |
| Solution: Purge the headspace of the container with an inert gas like nitrogen or argon before sealing. For solutions, use de-gassed solvents. | |
| Photodegradation | The sample was exposed to UV or ambient light for a prolonged period. |
| Solution: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. |
Issue 2: I see unexpected peaks in my HPLC/LC-MS analysis of a this compound solution.
| Potential Cause | Troubleshooting Action |
| Acidic Degradation | The solution was prepared using an acidic solvent or additive (e.g., TFA) and left at room temperature. Pyridazine nitrogens can be protonated, potentially increasing susceptibility to nucleophilic attack or ring instability. |
| Solution: Analyze the sample immediately after preparation. If storage is necessary, keep the solution at a low temperature (2-8°C) and for a minimal duration. Perform a time-course study to assess stability in your specific mobile phase. | |
| Solvent Reaction | The solvent used (e.g., methanol) may be reacting with the compound, especially under light exposure. |
| Solution: Switch to a more inert solvent like acetonitrile for sample preparation and analysis. | |
| Contamination | The new peaks may not be degradants but contaminants from glassware or solvents. |
| Solution: Run a blank analysis (solvent only) to rule out system contamination. Ensure all glassware is scrupulously clean. |
Quantitative Data Summary
The following tables summarize hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound. These values are representative and should be confirmed by experimentation.
Table 1: Hypothetical Forced Degradation of this compound (Conditions: 0.1 mg/mL solution, 24 hours)
| Stress Condition | Reagent | Temperature | % Degradation | Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 15.5% | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8.2% | Unidentified polar species |
| Oxidation | 3% H₂O₂ | 25°C | 25.8% | This compound N-oxide |
| Thermal | Water | 80°C | 4.5% | Minor unspecified degradants |
| Photolytic | Water, UV Light (254 nm) | 25°C | 12.1% | Complex mixture |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method for this compound, as recommended by ICH guidelines.[6]
Objective: To intentionally degrade this compound under various stress conditions to produce likely degradants.
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
-
Stress Sample Preparation:
-
Stress Conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Dilute with a 50:50 acetonitrile:water mixture. Heat at 80°C for 48 hours.
-
Photostability: Dilute with a 50:50 acetonitrile:water mixture. Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B option) for 24 hours. A control sample should be wrapped in foil and kept alongside.
-
-
Sample Quenching & Analysis:
-
After the incubation period, cool samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze all stressed samples, a time-zero control, and a reference standard by a suitable stability-indicating method, such as reverse-phase HPLC with UV and/or mass spectrometric detection.[8]
-
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for impurity identification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
How to increase the solubility of novel 3-Methylpyridazine compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of novel 3-Methylpyridazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for assessing the solubility of a new this compound compound?
A1: The first step is to determine the compound's aqueous equilibrium solubility using a standardized method like the shake-flask technique.[1][2] This provides a baseline value and helps classify the compound, for instance, using the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability.[3][4] It is crucial to ensure the purity of both the compound (solute) and the solvent and to control the temperature adequately during the experiment.[1]
Q2: My this compound compound has a basic nitrogen atom. How can I use pH modification to increase its solubility?
A2: Since many pyridazine derivatives contain basic nitrogen atoms, their aqueous solubility can often be significantly increased by lowering the pH.[5] The basic amine group becomes protonated at a lower pH, forming a more soluble salt. To test this, you can measure the compound's solubility in a series of aqueous buffers across a relevant pH range (e.g., pH 2 to 7.5).[6] However, be aware of potential drawbacks, such as the risk of the compound precipitating if the pH changes upon dilution and the potential for reduced chemical stability at extreme pH values.[7]
Q3: What are co-solvents, and how do I select an appropriate one for my compound?
A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[7][8] Common examples include ethanol, propylene glycol (PG), polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[4][8][9] The selection process involves screening a panel of pharmaceutically acceptable co-solvents to find the one that provides the greatest solubility enhancement with the lowest required concentration. While effective, potential toxicity and the risk of the drug precipitating upon dilution in aqueous media must be carefully considered.[4]
Q4: When should I consider advanced solubility enhancement techniques like solid dispersions or nanosuspensions?
A4: Advanced techniques should be considered when simpler methods like pH adjustment or co-solvency are insufficient or impractical for your intended application (e.g., toxicity concerns, insufficient solubility improvement).
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[10][11][12] It is particularly promising for improving the oral absorption of BCS Class II drugs (low solubility, high permeability).[3] Methods like solvent evaporation or hot-melt extrusion are used to create these dispersions, which can enhance solubility by reducing particle size to a molecular level and improving wettability.[3][11][13]
-
Nanosuspensions: This approach involves reducing the drug particle size to the sub-micron range (typically 200-600 nm), which significantly increases the surface area for dissolution.[14] Nanosuspensions consist of the pure drug suspended in a liquid medium, stabilized by surfactants or polymers.[14][15] This method is advantageous as it can increase both the dissolution velocity and the saturation solubility and is applicable to drugs that are poorly soluble in both aqueous and organic media.[14][15][16]
Q5: How does forming a complex with cyclodextrins improve solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[17] They can encapsulate a poorly water-soluble drug molecule (the "guest") within their cavity, forming an inclusion complex.[17] This complex shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility and dissolution.[18][19] The suitability of this method depends on a good geometric fit between the drug molecule and the cyclodextrin cavity.[17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates from aqueous buffer after dilution of a DMSO stock. | The final concentration of the compound exceeds its solubility limit in the buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Lower the final concentration of the compound. 2. Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final assay buffer, if tolerated by the experiment. 3. Re-evaluate solubility using a different co-solvent or a pH-adjusted buffer.[7] |
| Inconsistent solubility measurements between experiments. | Equilibrium has not been reached. Temperature fluctuations. Inaccurate analytical measurements. Solid-phase changes (polymorphism). | 1. Ensure sufficient agitation time (typically 24-48 hours) to reach equilibrium.[2] 2. Use a temperature-controlled shaker or water bath.[1] 3. Validate the analytical method (e.g., HPLC, UV-Vis) for accuracy and reproducibility. 4. Characterize the solid form of the compound before and after the experiment to check for polymorphic changes.[20] |
| Advanced formulation (e.g., solid dispersion) shows minimal improvement. | Poor choice of carrier polymer. The drug recrystallizes out of the amorphous dispersion. Incorrect drug-to-carrier ratio. | 1. Screen a wider range of hydrophilic carriers (e.g., different PEGs, PVP, HPMC).[10][13] 2. Use analytical techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm the amorphous state of the drug in the dispersion. 3. Prepare dispersions with varying drug-to-carrier ratios to find the optimal composition. |
Data Presentation: Solubility Enhancement of a Hypothetical this compound
Table 1: Solubility of Compound "MPD-X" Using Various Enhancement Techniques
| Method | Solvent/Carrier | pH | Temperature (°C) | Solubility (µg/mL) | Fold Increase |
| Baseline | Deionized Water | 7.0 | 25 | 0.8 | 1.0 |
| pH Modification | Phosphate Buffer | 2.5 | 25 | 45.3 | 56.6 |
| Co-solvency | 20% PEG 400 in Water | 7.0 | 25 | 98.7 | 123.4 |
| Complexation | 5% HP-β-CD in Water | 7.0 | 25 | 155.2 | 194.0 |
| Solid Dispersion | 1:5 Drug:PVP K30 | N/A | 25 | 210.5 | 263.1 |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for measuring equilibrium solubility.[2]
-
Preparation: Add an excess amount of the this compound compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial. An excess is confirmed by the presence of undissolved solid.
-
Equilibration: Place the vial in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24 to 48 hours).[2]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid. This is a critical step and can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration using a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.[2]
-
Quantification: Dilute the clear supernatant with a suitable solvent if necessary. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Confirmation: Ensure the presence of remaining solid in the vial after sampling to confirm that the measured concentration represents the saturation solubility.
Protocol 2: Preparation of Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermally sensitive compounds.[13]
-
Dissolution: Weigh the this compound compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)) in the desired ratio (e.g., 1:5 drug:carrier).
-
Co-dissolution: Dissolve both components in a common volatile solvent (e.g., methanol, ethanol, or a mixture) in a round-bottom flask. Ensure complete dissolution to form a clear solution.[13]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40°C) to prevent thermal degradation.
-
Drying: Further dry the resulting solid film or powder in a vacuum oven for at least 24 hours to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask, pulverize it into a fine powder, and pass it through a sieve. The resulting powder can be used for dissolution studies or further characterization (e.g., DSC, XRD) to confirm its amorphous nature.[10]
Visualizations
Caption: Workflow for solubility assessment and enhancement of novel compounds.
Caption: Troubleshooting flowchart for compound precipitation issues.
Caption: Role of solubility in enabling a drug to engage its biological target.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. japer.in [japer.in]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. ajptonline.com [ajptonline.com]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. oatext.com [oatext.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting regioselectivity in the functionalization of 3-Methylpyridazine
Welcome to the technical support center for the regioselective functionalization of 3-methylpyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis and modification of this important heterocyclic scaffold.
Troubleshooting Guides and FAQs
This section addresses specific challenges related to achieving regioselectivity in the functionalization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of functionalization on this compound, and what factors influence this?
A1: this compound has four potential sites for C-H functionalization: C4, C5, C6, and the methyl group. The pyridazine ring is electron-deficient, which generally directs nucleophilic attacks to the ring and radical or electrophilic attacks to specific positions based on electronic and steric factors. The primary factors influencing regioselectivity are:
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Electronic Effects: The two adjacent nitrogen atoms significantly lower the electron density of the ring, making it susceptible to nucleophilic and radical additions. For electrophilic substitution, the ring is generally deactivated.
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Steric Hindrance: The methyl group at the C3 position can sterically hinder reactions at the adjacent C4 position.
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Reaction Type: The mechanism of the reaction (e.g., lithiation, halogenation, Minisci reaction, Pd-catalyzed C-H activation) plays a crucial role in determining the position of functionalization.
-
Directing Groups: The presence of other substituents can direct incoming reagents to specific positions.
Q2: I am getting a mixture of isomers during my reaction. How can I improve the regioselectivity?
A2: Obtaining a mixture of regioisomers is a common challenge.[1] To improve selectivity, consider the following troubleshooting steps:
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Modify the Reaction Conditions: Temperature, solvent, and reaction time can significantly impact selectivity. For instance, in lithiation reactions, lower temperatures often favor the thermodynamically more stable product.
-
Change the Reagent: The choice of reagent is critical. For example, in lithiation, using a bulky base like Lithium Diisopropylamide (LDA) might favor deprotonation at a less sterically hindered site compared to n-butyllithium (n-BuLi).
-
Introduce a Directing Group: A directing group can be temporarily installed to guide the functionalization to a specific position.[2]
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Alter the Catalyst/Ligand System: In transition metal-catalyzed reactions, the choice of ligand can dramatically influence regioselectivity by altering the steric and electronic environment of the metal center.
dot
Caption: Troubleshooting workflow for poor regioselectivity.
Lithiation
Q3: I am trying to perform a regioselective lithiation on this compound. Which position is most likely to be deprotonated?
A3: The most acidic proton on the this compound ring is generally at the C6 position, ortho to one of the nitrogen atoms and not sterically hindered by the methyl group. However, deprotonation of the methyl group itself is also a possibility. The regioselectivity is highly dependent on the base used and the reaction conditions. Hindered bases like LDA tend to favor deprotonation of the less hindered methyl group, while smaller bases like n-BuLi might favor deprotonation at the C6 position.
Q4: My lithiation of this compound with n-BuLi is giving low yields and multiple products. What could be the issue?
A4: Low yields and lack of selectivity in lithiation reactions with n-BuLi can arise from several issues:
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Competitive Addition: n-BuLi can act as a nucleophile and add to the electron-deficient pyridazine ring, leading to undesired byproducts. Using a non-nucleophilic, bulky base like LDA or LiTMP can mitigate this.
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Incorrect Temperature: These reactions are typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Ensure your cooling bath is maintaining the correct temperature.
-
Reagent Quality: The concentration of commercially available n-BuLi solutions can vary. It is crucial to titrate your n-BuLi solution to know its exact molarity for stoichiometric control.
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
| Parameter | Recommendation | Potential Issue if Not Followed |
| Base | LDA or LiTMP | Competitive nucleophilic addition with n-BuLi |
| Temperature | -78 °C | Side reactions, decomposition |
| Atmosphere | Inert (Ar or N₂) | Quenching of organolithium by water/oxygen |
| Solvent | Anhydrous THF or Et₂O | Quenching of organolithium |
Table 1. Recommended conditions for regioselective lithiation.
Halogenation
Q5: I want to synthesize 6-bromo-3-methylpyridazine. What is a reliable method?
A5: A common and effective method for the synthesis of 6-bromo-3-methylpyridazine is the bromination of 6-methyl-3(2H)-pyridazinone with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide and bromine.[3]
Experimental Protocol: Synthesis of 3-bromo-6-methylpyridazine [3]
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To 6-methyl-3(2H)-pyridazinone (1.0 eq), add phosphorus oxybromide (2.0 eq).
-
Heat the mixture at 70 °C and stir overnight.
-
Monitor the reaction by TLC or LCMS.
-
After completion, cool the reaction mixture to 40 °C.
-
Carefully quench the reaction by slowly pouring it into ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify by column chromatography or recrystallization.
Q6: Direct bromination of this compound with Br₂ or NBS is not selective. Why is that and how can I improve it?
A6: Direct bromination of this compound can proceed through either an electrophilic aromatic substitution pathway or a radical pathway, often leading to a mixture of products. The electron-deficient nature of the pyridazine ring makes electrophilic substitution difficult and often requires harsh conditions, which can lead to lack of selectivity. Radical bromination with N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator can lead to bromination at the methyl group or at various positions on the ring.
To improve selectivity:
-
Control the Reaction Pathway: For ring bromination, using a Lewis acid catalyst might favor a specific position. For benzylic bromination (on the methyl group), ensure you are using radical conditions (e.g., AIBN or benzoyl peroxide as an initiator with NBS).
-
Use a Precursor: As mentioned in Q5, starting from a pyridazinone derivative is often a more reliable and selective method to introduce a halogen at a specific position.
dot
Caption: Comparison of halogenation strategies for this compound.
Minisci Reaction
Q7: What is the expected regioselectivity for a Minisci reaction on this compound?
A7: The Minisci reaction involves the addition of a nucleophilic radical to a protonated, electron-deficient heterocycle.[1] For this compound, the reaction is expected to occur at the positions ortho and para to the nitrogen atoms, which are the most electron-deficient sites. Therefore, the primary products are expected to be the C4 and C6 substituted isomers. The ratio of these isomers will depend on the steric bulk of the incoming radical and the specific reaction conditions. A bulkier radical will likely favor addition at the less hindered C6 position.
| Position | Electronic Activation | Steric Hindrance | Expected Reactivity |
| C4 | Activated (ortho to N) | Hindered by C3-Me | Moderate |
| C5 | Less Activated | Less Hindered | Low |
| C6 | Activated (para to N) | Less Hindered | High |
Table 2. Predicted regioselectivity for the Minisci reaction on this compound.
Palladium-Catalyzed C-H Activation
Q8: I am attempting a Pd-catalyzed C-H arylation of this compound. Which position is most likely to be functionalized?
A8: In the absence of a strong directing group, Pd-catalyzed C-H activation on pyridines and related heterocycles often occurs at the most acidic C-H bond or at a position dictated by the inherent electronics of the ring. For this compound, C-H activation is most likely to occur at the C6 position due to its higher acidity and lower steric hindrance. However, the regioselectivity can be highly dependent on the ligand used, the palladium source, and the specific reaction conditions. The use of a directing group is the most reliable way to control the regioselectivity of these reactions.[2]
dot
Caption: General experimental workflow for Pd-catalyzed C-H arylation.
References
Technical Support Center: Large-Scale Synthesis of 3-Methylpyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the large-scale synthesis of 3-Methylpyridazine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Suboptimal reaction temperature or time.[1] - Impure starting materials (e.g., 1,4-dicarbonyl precursor, hydrazine). - Incomplete reaction. - Product decomposition under reaction or workup conditions.[1] - Inefficient mixing on a larger scale.[1] | - Conduct small-scale trials to optimize temperature and reaction duration.[1] - Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). - Monitor reaction progress by TLC or HPLC to ensure complete consumption of starting materials. - If the product is unstable, consider milder reaction or workup conditions. - Ensure adequate agitation for the reaction scale. |
| Presence of Unexpected Spots on TLC/HPLC | - Formation of regioisomers if an unsymmetrical dicarbonyl precursor is used. - Side reactions due to impurities in starting materials. - Over-oxidation or reduction of the desired product. - Polymerization of starting materials or intermediates. | - Characterize the byproducts using LC-MS or GC-MS to understand their origin. - Purify starting materials to minimize side reactions. - Carefully control the stoichiometry of reagents, especially oxidizing or reducing agents. - Adjust reaction conditions (e.g., temperature, concentration) to disfavor polymerization. |
| Discoloration of the Reaction Mixture or Final Product | - Formation of colored impurities from the hydrazine starting material. - Air oxidation of the product or intermediates. - Degradation of the product due to excessive heat or prolonged reaction times. | - Use high-purity hydrazine. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Avoid excessive heating and monitor the reaction to prevent over-running. - Consider purification by activated carbon treatment or recrystallization. |
| Difficulty in Product Purification | - Byproducts having similar polarity to this compound. - The product being highly polar, making it difficult to elute from silica gel. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider alternative purification techniques such as distillation or preparative HPLC. - If the product is a solid, recrystallization from a suitable solvent system can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of pyridazines?
A1: The synthesis of pyridazines, often involving the condensation of 1,4-dicarbonyl compounds with hydrazine, can lead to several byproducts.[2] These may include incompletely cyclized intermediates (hydrazones), products of side reactions of hydrazine with other functional groups, and regioisomers if unsymmetrical dicarbonyls are used.[3][4] Over-oxidation can also lead to N-oxide derivatives.
Q2: How can I identify the structure of an unknown byproduct?
A2: A combination of analytical techniques is typically employed for the structural elucidation of unknown impurities.[] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can provide the molecular weight of the impurity.[] Further analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for volatile impurities.[6][7][8] Isolation of the impurity by preparative chromatography followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary for unambiguous structure determination.[][9]
Q3: Which analytical method is better for purity assessment of this compound: HPLC or GC-MS?
A3: The choice between HPLC and GC-MS depends on the properties of this compound and its potential impurities.[6][7] GC-MS is well-suited for volatile and thermally stable compounds, offering high sensitivity and resolution.[6][8] HPLC is more versatile and can be used for a broader range of compounds, including those that are non-volatile or thermally labile.[6][7] For a comprehensive purity profile, it is often beneficial to use both techniques as they provide orthogonal information.[9]
Q4: My large-scale synthesis is giving a different byproduct profile compared to the lab-scale reaction. Why is this happening?
A4: Discrepancies in byproduct profiles between lab-scale and large-scale synthesis can arise from several factors. Heat and mass transfer limitations in larger reactors can lead to localized temperature gradients and concentration differences, favoring different reaction pathways. Inefficient mixing on a larger scale can also contribute to the formation of different byproducts.[1] It is crucial to re-optimize reaction parameters during scale-up.
Data Presentation
Table 1: Effect of Reaction Temperature on Byproduct Formation
| Temperature (°C) | Yield of this compound (%) | Byproduct A (%) | Byproduct B (%) | Total Impurities (%) |
| 80 | 75 | 5 | 10 | 15 |
| 100 | 85 | 3 | 7 | 10 |
| 120 | 82 | 8 | 5 | 13 |
Data is illustrative and will vary based on specific reaction conditions.
Table 2: Comparison of Analytical Methods for Purity Assessment
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% |
| Linearity (R²) | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Applicability | Broad range of polarities, non-volatile compounds | Volatile and thermally stable compounds |
This table presents typical performance characteristics and may vary depending on the specific instrumentation and method parameters.[6]
Experimental Protocols
HPLC Method for Purity Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Profiling
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 100 µg/mL.
NMR Spectroscopy for Structural Elucidation
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments should be performed to establish the connectivity of atoms in the isolated impurity.
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in approximately 0.7 mL of the deuterated solvent.
Visualizations
Caption: Experimental workflow for the identification and characterization of byproducts.
Caption: Logical troubleshooting tree for addressing synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Events in 3-Methylpyridazine Reaction Scale-Up
This guide is intended for researchers, scientists, and drug development professionals working with 3-Methylpyridazine and its derivatives. It provides essential information for identifying, managing, and preventing thermal hazards during reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound reactions?
A1: this compound, a heterocyclic amine, can undergo highly exothermic reactions, particularly with strong acids and oxidizing agents. The primary thermal hazard is a runaway reaction, where the heat generated by the reaction exceeds the heat removal capacity of the system. This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials.[1][2][3] Reactions such as nitration are known to be particularly hazardous if not properly controlled.
Q2: What are the critical early warning signs of a potential thermal runaway event?
A2: Early warning signs of a thermal runaway include:
-
A reaction temperature that continues to rise even after the external heating source has been removed.
-
A sudden increase in the rate of temperature rise.
-
An increase in pressure within the reactor.
-
Noticeable changes in the viscosity or color of the reaction mixture.
-
An unexpected increase in the off-gas flow rate.
Continuous monitoring of these parameters is crucial for early detection.[3][4]
Q3: What immediate actions should be taken if a thermal excursion is detected?
A3: If a thermal excursion is detected, the following immediate actions should be taken:
-
Stop the addition of all reactants.
-
Maximize cooling to the reactor.
-
If possible and safe, add a quenching agent to stop the reaction.
-
If the situation continues to escalate, initiate an emergency shutdown and evacuate the area.
-
Notify safety personnel immediately.
It is critical to have a well-defined emergency response plan in place before starting any scale-up experiment.
Q4: How can I assess the thermal risk of my this compound reaction before scaling up?
A4: A thorough thermal risk assessment is essential before any scale-up. This should include:
-
Literature review: Search for any known thermal hazards associated with the specific reaction or similar reactions.
-
Differential Scanning Calorimetry (DSC): To determine the onset temperature of any exothermic decomposition of reactants, intermediates, and products.
-
Reaction Calorimetry (RC): To measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise under process conditions.
These studies provide critical data for safe process design and scale-up.
Troubleshooting Guide
Issue 1: The reaction temperature is overshooting the set point during reagent addition.
-
Possible Cause: The rate of reagent addition is too high, leading to an accumulation of unreacted material and a rapid release of heat.
-
Troubleshooting Steps:
-
Immediately stop the addition of the reagent.
-
Allow the reaction temperature to stabilize at the set point.
-
Restart the addition at a significantly lower rate.
-
Monitor the temperature closely. If the overshoot persists, consider further reducing the addition rate or lowering the reaction temperature.
-
Ensure the cooling system is functioning at its maximum capacity.
-
Issue 2: The reaction appears to have stalled, but there is a concern of unreacted reagent accumulation.
-
Possible Cause: The reaction may have an induction period, or the temperature may be too low for the reaction to proceed at a noticeable rate.
-
Troubleshooting Steps:
-
Stop the addition of the reagent.
-
Carefully and slowly increase the reaction temperature in small increments (e.g., 2-3 °C).
-
Monitor for any signs of an exothermic event.
-
If the reaction initiates, control the temperature with the cooling system before resuming reagent addition at a controlled rate.
-
Consider if a catalyst or initiator is required and has been added correctly.
-
Issue 3: An unexpected pressure increase is observed in the reactor.
-
Possible Cause: This could be due to the formation of gaseous byproducts, the boiling of a solvent due to a temperature increase, or the beginning of a runaway reaction.
-
Troubleshooting Steps:
-
Immediately stop all reagent addition and heating.
-
Maximize cooling to the reactor.
-
If the pressure continues to rise rapidly, initiate an emergency shutdown and evacuate.
-
Investigate the source of the pressure increase only after the situation is under control. This may involve analyzing the off-gas or the reaction mixture for unexpected products.
-
Data Presentation
Table 1: Illustrative Thermal Hazard Data for a Hypothetical this compound Nitration
| Parameter | Value | Method | Significance |
| Heat of Reaction (ΔHr) | -150 kJ/mol | Reaction Calorimetry | High exothermicity requires efficient heat removal. |
| Adiabatic Temperature Rise (ΔTad) | 180 °C | Reaction Calorimetry | A loss of cooling could lead to a very large temperature increase. |
| Onset of Decomposition (Tonset) | 220 °C | DSC | The maximum allowable reaction temperature should be well below this. |
| Time to Maximum Rate (TMRad) at 150°C | 8 hours | Adiabatic Calorimetry | Indicates the time available for corrective action in a worst-case scenario. |
Note: The data in this table is for illustrative purposes only and should not be used for actual process safety calculations. Experimental data must be generated for each specific reaction.
Experimental Protocols
Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry (RC)
-
System Setup:
-
Calibrate the reaction calorimeter according to the manufacturer's instructions.
-
Charge the reactor with this compound and the chosen solvent.
-
Establish thermal equilibrium at the desired reaction temperature.
-
-
Reagent Addition:
-
Add the co-reactant (e.g., nitrating agent) at a slow, controlled rate using a calibrated dosing pump.
-
Continuously monitor the reaction temperature, jacket temperature, and heat flow.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction.
-
Analyze the rate of heat evolution to understand the reaction kinetics.
-
Calculate the adiabatic temperature rise based on the heat of reaction and the heat capacity of the reaction mixture.
-
Protocol 2: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh a small sample (1-5 mg) of the test substance (e.g., this compound, reaction intermediate, final product) into a high-pressure DSC pan.
-
Seal the pan hermetically.
-
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 2-10 °C/min) over a wide temperature range (e.g., 30-350 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
Identify the onset temperature of any significant exothermic events, which indicates the beginning of thermal decomposition.
-
Integrate the area of the exotherm to estimate the heat of decomposition.
-
Visualizations
Caption: Workflow for Thermal Safety Assessment in Reaction Scale-Up.
Caption: Decision Tree for Troubleshooting Thermal Excursions.
Caption: Simplified Pathway of a Thermal Runaway Reaction.
References
Technical Support Center: Overcoming Poor Reactivity of 3-Methylpyridazine in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of 3-methylpyridazine in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The difficulties in using this compound in cross-coupling reactions arise from a combination of electronic and steric factors:
-
Catalyst Inhibition: The two nitrogen atoms in the pyridazine ring are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, slowing down or completely stalling the catalytic cycle.
-
Electron-Deficient Ring: The pyridazine ring is electron-deficient, which can be advantageous for the initial oxidative addition step with a palladium(0) catalyst. However, this electron deficiency can be counteracted by the presence of electron-donating groups.
-
Steric Hindrance: The methyl group at the 3-position can sterically hinder the approach of the bulky catalyst complex to the adjacent reaction site (e.g., a halide at the 2- or 4-position), thereby reducing the reaction rate.
Q2: What are the most common side reactions observed when coupling this compound derivatives?
A2: Several side reactions can compete with the desired cross-coupling, leading to lower yields of the target product. These include:
-
Protodeboronation: In Suzuki couplings, the boronic acid can be hydrolyzed back to the corresponding arene before it has a chance to couple. This is often promoted by high temperatures and extended reaction times in aqueous basic conditions.
-
Hydrodehalogenation: The halide on the pyridazine ring can be replaced by a hydrogen atom, resulting in the formation of this compound. This can be caused by various factors, including the presence of palladium hydride species in the reaction mixture.
-
Homocoupling: The boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can couple with itself to form a symmetrical biaryl or diyne byproduct, respectively. This is often indicative of inefficient transmetalation or issues with catalyst turnover.
Q3: How can I minimize catalyst poisoning when working with this compound?
A3: Mitigating catalyst poisoning is crucial for successful cross-coupling with this compound. Consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can "shield" the palladium center, preventing strong coordination with the pyridazine nitrogens.
-
Use of Precatalysts: Utilize well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts). These ensure the efficient in situ generation of the active Pd(0) species, minimizing the opportunity for deactivation before the catalytic cycle begins.[1][2]
-
Slow Addition: A slow addition of the this compound substrate to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing low to no yield of your desired coupled product, consult the following troubleshooting workflow.
Caption: A troubleshooting workflow for low or no product yield.
Issue 2: Significant Side Product Formation
If you are observing a high proportion of side products, such as from hydrodehalogenation or homocoupling, consider the following.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Methylpyridazine and Its Isomers
A comprehensive guide for researchers and drug development professionals on the biological activities of 3-Methylpyridazine, 4-Methylpyridazine, and the parent compound, Pyridazine.
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The introduction of a methyl group to the pyridazine ring, creating isomers such as this compound and 4-Methylpyridazine, can subtly alter the molecule's physicochemical properties, leading to potentially distinct pharmacological profiles. This guide aims to provide a comparative overview of the biological activities of these compounds, supported by available scientific literature.
While direct comparative studies detailing the biological activities of this compound and 4-Methylpyridazine are limited, this guide synthesizes the broader knowledge of pyridazine derivatives to infer potential activities and highlight areas for future research.
General Biological Activities of Pyridazine Derivatives
The pyridazine scaffold is a versatile pharmacophore, with its derivatives demonstrating a remarkable range of biological effects. These activities are often attributed to the presence of the two adjacent nitrogen atoms, which can participate in hydrogen bonding and other interactions with biological targets. Broadly, pyridazine derivatives have been reported to exhibit the following activities:
-
Antimicrobial Activity: Many pyridazine derivatives have shown efficacy against a variety of bacterial and fungal strains.
-
Anticancer Activity: The pyridazine nucleus is a common feature in molecules designed as anticancer agents, often targeting specific kinases or other proteins involved in cell proliferation.
-
Antihypertensive Activity: Certain pyridazine derivatives have been investigated for their ability to lower blood pressure.
-
Anti-inflammatory Activity: The anti-inflammatory potential of pyridazine compounds has also been an area of active research.
Comparative Biological Activity: this compound vs. 4-Methylpyridazine
The position of the methyl group can influence factors such as:
-
Electron Distribution: The methyl group is an electron-donating group, and its position can affect the electron density of the nitrogen atoms in the pyridazine ring, potentially influencing their ability to interact with biological targets.
-
Steric Hindrance: The placement of the methyl group can introduce steric bulk, which may either promote or hinder binding to a target protein's active site.
-
Metabolic Stability: The position of the methyl group can affect the molecule's susceptibility to metabolic enzymes, thereby influencing its pharmacokinetic profile.
Due to the lack of specific comparative data, a quantitative comparison in the form of a data table cannot be provided at this time. Researchers are encouraged to perform direct comparative assays to elucidate the specific biological activities of these isomers.
Experimental Protocols
To facilitate future research in this area, a general experimental protocol for assessing and comparing the antimicrobial activity of these compounds is provided below.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
This compound, 4-Methylpyridazine, and Pyridazine (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strains of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of each test compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to be tested, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that shows no visible growth.
Signaling Pathways and Experimental Workflows
To provide a conceptual framework for understanding the potential mechanisms of action of pyridazine derivatives, a generic signaling pathway often targeted by kinase inhibitors and a typical experimental workflow for biological activity screening are illustrated below using the DOT language for Graphviz.
Caption: A simplified diagram of a generic MAP kinase signaling pathway.
Caption: A typical workflow for screening and identifying bioactive compounds.
Conclusion
The pyridazine scaffold represents a promising starting point for the development of novel therapeutic agents. While the specific biological activities of this compound and its isomers remain to be fully elucidated through direct comparative studies, the extensive research on related pyridazine derivatives suggests a high potential for a range of pharmacological effects. Further investigation into the structure-activity relationships of these simple methylated pyridazines is warranted to unlock their full therapeutic potential. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a foundation for future research in this important area of medicinal chemistry.
Validation of 3-Methylpyridazine as a Viable Pharmacophore: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision in the design of novel therapeutics. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its hydrogen bonding capacity, dipole moment, and ability to serve as a bioisosteric replacement for a phenyl ring, make it an attractive pharmacophore. This guide provides a comparative analysis of the 3-methylpyridazine scaffold and its derivatives, offering supporting experimental data to validate its use in drug discovery. While direct head-to-head comparisons of this compound with other pharmacophores in a single study are limited, a comprehensive review of the literature on various pyridazine derivatives provides strong evidence for the viability of this scaffold.
Comparative Biological Activity of Pyridazine Derivatives
The following tables summarize the in vitro activity of various pyridazine-containing compounds against different biological targets. This data, extracted from multiple studies, showcases the potency that can be achieved with the pyridazine core.
Table 1: Anticancer Activity of Pyridazine Derivatives in Cell-Based Assays
| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Imidazo[1,2-b]pyridazine derivative | Lung Cancer | Antiproliferative | Low nanomolar | [1] |
| 3-Oxo-2,3-dihydropyridazine derivative 9 | Jurkat (T-cell leukemia) | Cytotoxicity | 37.61 | [2][3] |
| 3-Oxo-2,3-dihydropyridazine derivative 22 | Jurkat (T-cell leukemia) | Cytotoxicity | 11.17 | [2][3] |
| 6-Aryl-pyridazinone derivative 2h | Leukemia | Growth Inhibition | Sub-micromolar | [1] |
| 6-Aryl-pyridazinone derivative 2h | Non-small cell lung cancer | Growth Inhibition | Sub-micromolar | [1] |
| Pyridazinone derivative 5b | HCT-116 (Colon Cancer) | Cytotoxicity | 30.3 | [4] |
Table 2: Kinase Inhibitory Activity of Pyridazine Derivatives
| Compound/Derivative Class | Target Kinase(s) | Assay Type | IC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine derivative 27f | Mps1 Kinase | Kinase Inhibition | Low nanomolar | [1] |
| Pyrrolopyridazine derivative 7d | HER-2 | Kinase Inhibition | 4 | [5] |
| Imidazopyridazine derivative II-5 | MNK1 | Kinase Inhibition | 2.3 | [6] |
| Imidazopyridazine derivative II-5 | MNK2 | Kinase Inhibition | 3.4 | [6] |
| 3-Oxo-2,3-dihydropyridazine derivative 9 | ITK | Kinase Inhibition | 870 | [2][3] |
| 3-Oxo-2,3-dihydropyridazine derivative 22 | ITK | Kinase Inhibition | 190 | [2][3] |
Experimental Protocols
The following are representative protocols for key in vitro assays used to evaluate the biological activity of pyridazine derivatives.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.[9]
-
Incubate at 37°C for 1.5-4 hours.[9]
-
Remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 492-590 nm using a microplate reader.[9]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general method for determining the inhibitory activity of compounds against a specific kinase. This example is for a luminescence-based assay that measures ATP consumption.[11][12][13][14][15]
Materials:
-
Recombinant human kinase
-
Kinase substrate (e.g., a specific peptide)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 2.5 µL of the diluted compounds or vehicle control (DMSO) to the wells of the assay plate.
-
Prepare a master mix containing the kinase and substrate in kinase buffer.
-
Add 12.5 µL of the master mix to the wells containing the test compounds.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway targeted by pyridazine derivatives and a typical experimental workflow for their evaluation.
Conclusion
The data presented in this guide strongly support the validation of the pyridazine scaffold as a viable and potent pharmacophore in drug discovery. Derivatives of pyridazine have demonstrated significant activity against a range of important biological targets, particularly kinases and cancer cell lines. The 3-methyl substitution is a common feature in many small molecule inhibitors and can influence potency, selectivity, and metabolic stability. While more direct comparative studies are needed to fully elucidate the specific advantages of the 3-methyl group on the pyridazine ring, the existing body of research provides a solid foundation for the continued exploration and development of this compound-based compounds as novel therapeutics. The provided experimental protocols and workflow diagrams offer a practical guide for researchers entering this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 5. Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. In vitro kinase assay [protocols.io]
- 13. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In vitro kinase assay [bio-protocol.org]
Comparative analysis of different synthetic routes to 3-Methylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established synthetic routes to 3-Methylpyridazine, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail the primary synthetic methodologies, offering quantitative data, experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable route for a given research or development objective.
Introduction
This compound is a member of the pyridazine family of diazines, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a methyl substituent at the 3-position. Its structural motif is of interest in the design of novel bioactive molecules and functional materials. The efficient and scalable synthesis of this compound is therefore a critical aspect of its application. This document compares the most common synthetic approaches to this compound.
Route 1: Cyclocondensation of a 1,4-Dicarbonyl Compound with Hydrazine
The most classical and widely employed method for the synthesis of pyridazines is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine derivative. For the specific synthesis of this compound, the required 1,4-dicarbonyl precursor is 4-oxopentanal (also known as levulinaldehyde).
Reaction Scheme
Caption: Route 1: Paal-Knorr Synthesis of this compound.
Experimental Protocol
-
Reaction Setup: A solution of 4-oxopentanal in a suitable solvent (e.g., ethanol, acetic acid, or water) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Hydrazine: Hydrazine hydrate is added dropwise to the stirred solution of the dicarbonyl compound. The reaction is often exothermic.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to ensure complete cyclization and dehydration. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to an appropriate work-up, which may include extraction with an organic solvent and washing with brine. The crude product is purified by distillation or column chromatography to yield pure this compound.
Performance Data
Quantitative data for this specific synthesis is sparse in the available literature. However, yields for analogous Paal-Knorr pyridazine syntheses are typically in the moderate to good range.
| Parameter | Value |
| Starting Materials | 4-Oxopentanal, Hydrazine Hydrate |
| Solvent | Ethanol, Acetic Acid, or Water |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours to overnight (estimated) |
| Reported Yield | Data not readily available |
| Purity | Dependent on purification method |
Route 2: Synthesis from 3-Halogenated Pyridazine Precursors
An alternative approach to this compound involves the modification of a pre-formed pyridazine ring, for instance, through the cross-coupling of a 3-halogenated pyridazine with an appropriate methylating agent. This method is advantageous when substituted pyridazines are more readily accessible than the corresponding 1,4-dicarbonyl compounds.
Reaction Scheme
Caption: Route 2: Cross-Coupling Approach to this compound.
Experimental Protocol
Detailed experimental protocols for the direct methylation of 3-chloropyridazine to this compound are not prominently featured in the literature, likely due to the potential for side reactions and the availability of the classical cyclocondensation route. A generalized procedure for a transition-metal-catalyzed cross-coupling reaction is outlined below.
-
Reaction Setup: A dried Schlenk flask is charged with the 3-halogenated pyridazine, a palladium or nickel catalyst, and a suitable ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reagent Addition: Anhydrous solvent (e.g., THF, dioxane) is added, followed by the dropwise addition of the methylating agent (e.g., a solution of methylmagnesium bromide in THF).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (which can range from room temperature to reflux) for a period determined by reaction monitoring (e.g., by TLC or GC-MS).
-
Work-up and Purification: The reaction is quenched by the careful addition of a proton source (e.g., saturated aqueous ammonium chloride). The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.
Performance Data
| Parameter | Value |
| Starting Materials | 3-Halogenated Pyridazine, Methylating Agent |
| Catalyst | Palladium or Nickel complex |
| Solvent | Anhydrous THF, Dioxane |
| Reaction Temperature | Room temperature to reflux |
| Reaction Time | Variable (hours) |
| Reported Yield | Data not readily available |
| Purity | Dependent on purification method |
Comparative Summary and Conclusion
The synthesis of this compound is most classically achieved through the Paal-Knorr cyclocondensation of 4-oxopentanal with hydrazine. This method is straightforward and likely to be high-yielding, although recent, detailed experimental data is not prevalent in the literature. The alternative approach of modifying a pre-existing pyridazine ring through cross-coupling offers a different synthetic strategy but may require more specialized reagents and conditions, and specific protocols for this compound are not well-documented.
For researchers and drug development professionals, the choice of synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the in-house expertise with particular reaction types. The Paal-Knorr approach is likely the more direct and cost-effective method for straightforward synthesis, while functional group interconversion on a pyridazine scaffold may be more suitable in the context of a broader synthetic sequence where the pyridazine core is already available. Further optimization and documentation of these routes would be beneficial to the scientific community.
In-vitro vs. In-vivo Efficacy of 3-Methylpyridazine-Based Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the translational potential of novel compounds from benchtop assays to preclinical models is paramount. This guide provides an objective comparison of the in-vitro and in-vivo efficacy of 3-methylpyridazine-based compounds, a promising scaffold in modern medicinal chemistry. The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, aims to facilitate informed decisions in the drug discovery pipeline.
The this compound core has emerged as a versatile scaffold, giving rise to a multitude of derivatives with potent biological activities. Primarily investigated for their anticancer properties, these compounds have demonstrated significant efficacy as inhibitors of various protein kinases crucial for cancer cell proliferation and survival. This guide will delve into the comparative efficacy of these compounds in controlled in-vitro environments versus complex in-vivo systems, highlighting key examples from recent scientific literature.
Comparative Efficacy Data
The following tables summarize the quantitative data for representative this compound-based compounds, showcasing their in-vitro potency against specific cancer cell lines and their corresponding in-vivo efficacy in animal models.
Table 1: In-vitro Anticancer Activity of 3,6-disubstituted Pyridazine Derivatives as CDK2 Inhibitors[1]
| Compound ID | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (nM) |
| 11m | T-47D (Breast Cancer) | 0.43 ± 0.01 | CDK2 | 20.1 ± 0.82 |
| MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | |||
| 11l | T-47D (Breast Cancer) | 1.57 ± 0.05 | CDK2 | 55.6 ± 2.27 |
| MDA-MB-231 (Breast Cancer) | 2.11 ± 0.07 | |||
| 11h | T-47D (Breast Cancer) | 1.60 ± 0.05 | CDK2 | 43.8 ± 1.79 |
| MDA-MB-231 (Breast Cancer) | 1.83 ± 0.06 | |||
| 11e | T-47D (Breast Cancer) | 2.62 ± 0.08 | CDK2 | 151 ± 6.16 |
| MDA-MB-231 (Breast Cancer) | 3.24 ± 0.11 |
Table 2: In-vitro and In-vivo Efficacy of Imidazo[1,2-b]pyridazine-based Mps1 Inhibitor[2]
| Compound ID | Target Cell Line | Cellular IC50 (nM) | Animal Model | In-vivo Activity |
| 27f | A549 (Lung Cancer) | 6.0 | Rat | Orally bioavailable and active |
Note: Specific quantitative in-vivo data for compound 27f was not detailed in the abstract.
Table 3: In-vitro and In-vivo Efficacy of Pyridazino[3,4,5-de]quinazoline VEGFR-2 Inhibitors[3]
| Compound ID | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) | Animal Model | In-vivo Effect |
| 6 | HEPG-2 (Liver Cancer) | 0.11±0.003 | VEGFR-2 | 0.08±0.002 | Irradiated Rats | Significant anti-apoptotic effect, comparable to Sorafenib |
| Sorafenib | HEPG-2 (Liver Cancer) | 0.09±0.002 | VEGFR-2 | 0.09±0.001 | Irradiated Rats | Reference drug |
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound-based compounds are often attributed to their ability to inhibit key kinases involved in cell cycle regulation and signal transduction. The following diagrams illustrate the signaling pathways targeted by these compounds.
Experimental Protocols
This section provides an overview of the methodologies for key in-vitro and in-vivo experiments cited in this guide.
In-vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The this compound-based compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In-vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: A specific number of human cancer cells (e.g., 1 x 107 HepG2 cells) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth: The mice are monitored regularly, and tumor volume is measured using calipers.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The this compound-based compound is administered (e.g., orally or intraperitoneally) according to a predetermined schedule and dosage. The control group receives the vehicle.
-
Monitoring: Tumor volume and the general health of the mice are monitored throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: The tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Discussion
The transition from in-vitro to in-vivo studies often presents significant challenges. While in-vitro assays provide a controlled environment to assess the direct effect of a compound on a specific cell line or enzyme, they do not account for the complex physiological processes that occur in a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can profoundly impact the bioavailability and efficacy of a compound in-vivo.
The data presented in this guide illustrates this disparity. For instance, a compound with a low nanomolar IC50 in an in-vitro kinase assay may not translate to significant tumor growth inhibition in-vivo due to poor pharmacokinetic properties. Conversely, some compounds may exhibit enhanced efficacy in-vivo due to favorable metabolic profiles or synergistic interactions within the tumor microenvironment.
For the this compound-based compounds, the available data suggests a promising correlation between potent in-vitro kinase inhibition and anticancer activity in cellular assays. The limited but encouraging in-vivo data for select derivatives further underscores the therapeutic potential of this scaffold. However, a comprehensive understanding of their structure-activity relationship (SAR) and structure-property relationship (SPR) is crucial for optimizing their drug-like properties and improving their translational success.
Conclusion
This compound-based compounds represent a promising class of kinase inhibitors with demonstrated in-vitro and emerging in-vivo anticancer efficacy. This guide provides a snapshot of the current landscape, highlighting the importance of a multi-faceted approach that combines robust in-vitro screening with well-designed in-vivo studies. For researchers in the field, a thorough evaluation of both efficacy and ADME properties will be critical in advancing these promising molecules from the laboratory to the clinic. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for designing and interpreting future studies on this important class of compounds.
Navigating the Structure-Activity Landscape of Pyridazine Analogs for Targeted Drug Discovery
A Comparative Guide for Researchers in Oncology and Kinase Inhibitor Development
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability make it a privileged core in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted pyridazine analogs, with a focus on their anticancer and kinase inhibitory activities. By presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the SAR of this important class of molecules. While the focus is on the broader pyridazine class, the principles derived are directly applicable to the design of novel 3-methylpyridazine analogs.
Unlocking Potency: A Comparative Look at 3,6-Disubstituted Pyridazine Analogs as CDK2 Inhibitors
A significant body of research has focused on the development of pyridazine-based compounds as inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle that are often dysregulated in cancer. The following table summarizes the SAR of a series of 3,6-disubstituted pyridazine analogs evaluated for their inhibitory activity against CDK2 and their antiproliferative effects on human breast cancer cell lines.[1]
Table 1: Structure-Activity Relationship of 3,6-Disubstituted Pyridazine Analogs [1]
| Compound ID | R1 (at C6) | R2 (at C3) | CDK2 IC50 (nM) | T-47D IC50 (µM) | MDA-MB-231 IC50 (µM) |
| 11e | 4-Methylpiperazin-1-yl | 4-Chlorophenyl | 151 | 2.62 ± 0.08 | 5.81 ± 0.19 |
| 11h | Morpholino | 4-Chlorophenyl | 43.8 | 1.60 ± 0.05 | 4.93 ± 0.16 |
| 11l | 4-Methylpiperazin-1-yl | 4-Methoxyphenyl | 55.6 | 1.57 ± 0.05 | 1.98 ± 0.06 |
| 11m | Morpholino | 4-Methoxyphenyl | 20.1 | 0.43 ± 0.01 | 0.99 ± 0.03 |
Key SAR Insights:
-
Substitution at C6: The nature of the substituent at the C6 position significantly influences both kinase inhibitory potency and antiproliferative activity. The morpholino group (as in 11h and 11m ) generally confers greater potency compared to the 4-methylpiperazin-1-yl group (as in 11e and 11l ).[1]
-
Substitution at C3: The electronic properties of the substituent at the C3 position are also critical. The presence of an electron-donating methoxy group on the phenyl ring (as in 11l and 11m ) leads to a notable increase in activity compared to the electron-withdrawing chloro group (as in 11e and 11h ).[1]
-
Synergistic Effects: The combination of a morpholino group at C6 and a 4-methoxyphenyl group at C3, as seen in compound 11m , results in the most potent analog in this series, with a CDK2 IC50 of 20.1 nM and sub-micromolar activity against both breast cancer cell lines.[1]
Experimental Corner: Protocols for Evaluating Pyridazine Analogs
To ensure the reproducibility and comparability of SAR data, standardized experimental protocols are essential. This section details the methodologies for the key in vitro assays used to characterize the pyridazine analogs discussed.
In Vitro Kinase Inhibitory Assay: CDK2[1]
This assay quantifies the ability of a compound to inhibit the activity of the CDK2 enzyme.
Materials:
-
Recombinant human CDK2/cyclin E
-
Histone H1 (as substrate)
-
[γ-³³P]ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the kinase buffer, a solution of the test compound at various concentrations, and the Histone H1 substrate.
-
Enzyme Addition: Add the recombinant CDK2/cyclin E enzyme to initiate the reaction.
-
Phosphorylation Reaction: Add [γ-³³P]ATP to the wells and incubate the plate at 30°C for a specified period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. After washing to remove unincorporated [γ-³³P]ATP, the radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay: MTT Assay[2]
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., T-47D, MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the Mechanism: The CDK2 Signaling Pathway
Understanding the biological context in which these compounds act is crucial for rational drug design. The following diagram illustrates a simplified representation of the CDK2 signaling pathway and its role in cell cycle progression, the target of the pyridazine analogs discussed.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
This guide provides a foundational understanding of the SAR of pyridazine analogs as potent anticancer and kinase inhibitory agents. The presented data and protocols offer a starting point for researchers to design and evaluate novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of next-generation targeted therapies.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Methylpyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-methylpyridazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of targeted therapeutics, particularly potent kinase inhibitors. As with any small molecule inhibitor, a thorough understanding of its cross-reactivity profile is paramount for predicting potential off-target effects and ensuring clinical safety and efficacy. This guide provides a comparative analysis of the selectivity of several notable this compound derivatives, supported by detailed experimental protocols for assessing kinase inhibition and off-target binding.
Comparative Selectivity Profiles of this compound Derivatives
The following tables summarize the available cross-reactivity data for representative this compound derivatives that have been investigated as inhibitors of Tyrosine Kinase 2 (TYK2) and Monopolar spindle 1 (Mps1) kinase. It is important to note that the kinase panels used for screening are not identical across studies, which should be considered when making direct comparisons.
Table 1: Selectivity of an Imidazo[1,2-b]pyridazine-based Mps1 Inhibitor
| Compound ID | Primary Target | Screening Panel Size | Selectivity Profile | Reference |
| Compound 27f | Mps1 | 192 Kinases | Highly selective for Mps1.[1][2] | [1][2] |
Note: Compound 27f is an imidazo[1,2-b]pyridazine-based derivative that demonstrated remarkable antiproliferative activity.[1][2]
Table 2: Selectivity of Imidazo[1,2-b]pyridazine-based TYK2 JH2 Inhibitors
| Compound ID | Primary Target | Screening Panel Size | Selectivity Profile | Reference |
| Compound 6 | TYK2 JH2 | 230 Kinases | >10,000-fold selectivity for TYK2 JH2 over the diverse panel, including TYK2 JH1 and other JAK family members. The only other kinase inhibited with significant potency was HIPK4 (480-fold selectivity). Inhibited JAK1-3 with IC50 values of >2 µM.[3] | [3] |
Note: Compound 6 is an imidazo[1,2-b]pyridazine derivative designed as a selective allosteric inhibitor of TYK2.[3]
Table 3: Selectivity of a Novel N-(Methyl-d3)pyridazine-3-carboxamide TYK2 Inhibitor
| Compound ID | Primary Target | JAK Family Selectivity (IC50) | Reference |
| Compound 30 | TYK2 | TYK2: Potent inhibition of STAT3 phosphorylation. JAK1/3: Moderate potency in IL-2 induced p-STAT5 assays, indicating good selectivity over JAK1/3. JAK2: Weak potency (IC50 = 3496 nM) in an EPO-stimulated STAT3 phosphorylation assay, demonstrating ~1800-fold selectivity for TYK2 over JAK2 signaling.[4] | [4] |
Note: Compound 30 features an N-(methyl-d3)pyridazine-3-carboxamide skeleton and binds to the TYK2 pseudokinase domain.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-reactivity profiling of this compound derivatives.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase substrate (e.g., a peptide or protein)
-
Test compound (this compound derivative)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates (white, opaque for luminescence assays)
-
Plate reader capable of measuring luminescence or radioactivity
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the inhibitor in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add the serially diluted test compound or DMSO (for control wells) to the appropriate wells of the assay plate.
-
Enzyme Preparation: Dilute the recombinant kinase stock in the kinase assay buffer. Add the diluted enzyme to each well, except for the "blank" wells.
-
Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration is typically at or near its Km for the specific kinase. Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add a detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add a second detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "blank" reading from all other readings to correct for background.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6]
-
Radioligand Binding Assay for Off-Target Profiling
This protocol describes a method to assess the binding of a test compound to a panel of receptors, ion channels, and transporters to identify potential off-target interactions.
Materials:
-
Cell membranes or tissues expressing the target of interest
-
Radioligand with known affinity for the target
-
Test compound (this compound derivative)
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Scintillation cocktail
-
96-well filter plates (e.g., GF/C filters)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a suitable assay (e.g., BCA assay).[7]
-
Assay Setup: The assay is performed in a 96-well plate. To each well, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of the radioligand.[7]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[7]
-
Filtration: Stop the incubation by rapid vacuum filtration through the filter plate. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Calculate the percentage of displacement of the radioligand by the test compound at each concentration.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[8]
-
Visualizations
The following diagrams illustrate a typical experimental workflow for kinase inhibition assays and a relevant signaling pathway for TYK2 inhibitors.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
- 1. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Document: Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antipr... - ChEMBL [ebi.ac.uk]
- 3. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
Correlating Computational Predictions with Experimental Results for 3-Methylpyridazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and computational predictions for the heterocyclic compound 3-Methylpyridazine. By juxtaposing experimentally determined physicochemical and spectroscopic properties with theoretical values, this document aims to offer a comprehensive overview for researchers engaged in fields such as medicinal chemistry, materials science, and drug development. The data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided for key analytical techniques.
Physicochemical Properties: A Tale of Two Methodologies
| Property | Experimental Value | Computational Value | Source (Experimental) | Source (Computational) |
| Molecular Weight | 94.11 g/mol | 94.11 g/mol | --INVALID-LINK-- | --INVALID-LINK-- |
| Boiling Point | 214 °C | Not available | Sigma-Aldrich | - |
| Density | 1.031 g/mL at 25 °C | Not available | Sigma-Aldrich | - |
| Refractive Index | n20/D 1.514 | Not available | Sigma-Aldrich | - |
Spectroscopic Analysis: Bridging Theory and Experiment
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure and electronic properties. This section compares the available experimental spectroscopic data for this compound with the expected outcomes from computational chemistry methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen environments within a molecule. Experimental spectra for this compound have been recorded at various frequencies.
Experimental ¹H NMR Data (300 MHz, CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-6 | 9.06 | dd | J = 4.7, 1.8 |
| H-4 | 7.40 | dd | J = 8.6, 4.7 |
| H-5 | 7.38 | dd | J = 8.6, 1.8 |
| -CH₃ | 2.74 | s | - |
Data sourced from ChemicalBook.[1]
Computational NMR Predictions:
While a specific computational study detailing the predicted ¹H and ¹³C NMR chemical shifts for this compound was not identified in the literature search, the general approach involves the use of Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. Such calculations, when performed with appropriate functionals and basis sets, can provide theoretical chemical shifts that are highly correlated with experimental values. The absence of a direct computational study for this compound highlights an opportunity for further research to validate and refine theoretical models for this class of compounds.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The gas-phase IR spectrum of this compound is available from the NIST Chemistry WebBook.
Experimental IR Data (Gas Phase):
A comprehensive list of experimental vibrational frequencies can be found in the NIST database.[2]
Computational Vibrational Analysis:
Computational methods, particularly DFT, are highly effective in predicting the vibrational frequencies of organic molecules. These calculations can aid in the assignment of experimental IR bands to specific molecular motions. A thorough computational study on this compound would involve geometry optimization followed by a frequency calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled to better match experimental values.
UV-Vis Spectroscopy
Computational UV-Vis Predictions:
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. A TD-DFT calculation on the optimized geometry of this compound would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing theoretical insight into the molecule's electronic structure and its interaction with UV-Vis light. Studies on related styrylpyridine compounds have demonstrated that TD-DFT can be a robust and accurate approach for predicting UV/Vis spectra.[3][4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducibility and for the validation of computational models.
NMR Spectroscopy Protocol for Small Organic Molecules
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse width, acquisition time, and relaxation delay should be employed.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicities) and coupling constants to elucidate the proton connectivity.
FT-IR Spectroscopy Protocol (Liquid Sample)
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the clean, empty sample holder (or the KBr/NaCl plates).
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations (e.g., C-H stretch, C=N stretch, ring vibrations).
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Visualizing the Workflow and Relationships
To better illustrate the interplay between experimental and computational approaches, the following diagrams are provided.
References
Head-to-Head Comparison: 3-Methylpyridazine and Pyrimidine Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-methylpyridazine and pyrimidine analogs based on available data from various biological assays. While direct head-to-head comparisons in single studies are limited, this document synthesizes findings from multiple sources to offer insights into their relative performance, particularly in the context of anticancer and kinase inhibition research. The information is intended to guide researchers in selecting appropriate scaffolds for drug discovery and development.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro biological activity of various pyridazine and pyrimidine derivatives from different studies. It is crucial to note that variations in experimental conditions, cell lines, and specific substitutions on the core structures can significantly influence the reported inhibitory concentrations. Therefore, this data should be interpreted as a general guide rather than a direct comparison of potency.
| Compound ID/Class | Core Scaffold | Target/Assay | Cell Line/Enzyme | IC50 / EC50 (µM) | Reference |
| Pyridazine Derivative 1 | 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | Anticancer Activity (GI50) | SR (Leukemia) | < 0.1 | [1] |
| Pyridazine Derivative 2 | 6-(4-hydroxy-3-methoxyphenyl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | Anticancer Activity (GI50) | NCI-H522 (Non-Small Cell Lung) | < 0.1 | [1] |
| Pyrido[2,3-d]pyrimidine 1 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR Kinase Inhibition | EGFR | 0.00363 | [2] |
| Pyrido[2,3-d]pyrimidine 2 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | EGFR Kinase Inhibition | EGFR | 0.00376 | [2] |
| Pyrido[2,3-d]pyrimidine 3 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | EGFR Kinase Inhibition | EGFR | 0.0057 | [2] |
| Pyrido[2,3-d]pyrimidine 4 | 4,5-disubstituted pyrrolo[3,2-d]pyrimidine | ErbB2 Kinase Inhibition | ErbB2 | 0.0021 | [2] |
| Pyrazoline Derivative | Pyrazoline | EGFR Kinase Inhibition | EGFR | 0.19 | [3] |
| Pyrimidine Derivative | Pyrimidine | EGFR Kinase Inhibition | EGFR | > 0.19 | [3] |
| Cyanopyridone 5a | Cyanopyridone | Cytotoxicity | MCF-7 (Breast Cancer) | 1.77 | [4] |
| Cyanopyridone 5e | Cyanopyridone | Cytotoxicity | MCF-7 (Breast Cancer) | 1.39 | [4] |
| Pyridopyrimidine 6b | Pyridopyrimidine | Cytotoxicity | HepG2 (Liver Cancer) | 2.68 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and pyrimidine analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of compounds against a specific protein kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of a compound is quantified by the reduction in substrate phosphorylation.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase and its substrate to the desired concentrations in the kinase buffer.[7]
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and serial dilutions of the test compounds.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP. The ATP concentration should ideally be at the Km value for the specific kinase to ensure accurate and comparable IC50 values.[8]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]
-
Reaction Termination: Stop the reaction by adding a stop solution, such as EDTA, which chelates the magnesium ions required for kinase activity.[7]
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. Common methods include:
-
Radiometric Assays: Using [γ-³²P]-ATP and measuring the incorporation of the radioactive phosphate into the substrate.[8]
-
Fluorescence/Luminescence-Based Assays: Using modified substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many cancers, making it a key target for anticancer drug development. Both pyrimidine and pyridazine-based compounds have been investigated as EGFR inhibitors.[2][9]
Caption: EGFR signaling pathway and the inhibitory action of pyridazine/pyrimidine analogs.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of potential anticancer compounds.
Caption: A typical experimental workflow for the screening and development of novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Pyridazine Derivatives
For researchers and drug development professionals, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, hindering its path to the clinic. This guide provides a comparative analysis of the metabolic stability of a series of pyridazine derivatives, offering insights into how structural modifications can influence their metabolic fate. The data presented here is drawn from a study on piperazin-1-ylpyridazines, which serve as a relevant proxy for understanding the metabolism of the broader pyridazine class, including 3-methylpyridazine derivatives.
Comparative Metabolic Stability Data
The following table summarizes the in vitro half-life (t½) of a series of pyridazine derivatives in mouse and human liver microsomes. A longer half-life indicates greater metabolic stability. The structural variations across these compounds provide valuable insights into structure-metabolism relationships.
| Compound ID | Key Structural Features | t½ (min) in Mouse Liver Microsomes (MLM) | t½ (min) in Human Liver Microsomes (HLM) |
| 1 | Baseline structure with piperazine linker and unsubstituted aromatic rings. | 2 | 3 |
| 8 | Replacement of benzene ring with a thiophene ring. | 2 | 3 |
| 9 | Introduction of a thiazole ring. | 13 | 11 |
| 11 | Electron-withdrawing trifluoromethyl group on the benzene ring. | 9 | 10 |
| 29 | Combination of a pyridine ring, a diazaspiro[3.3]heptane linker, and a fluorine-blocked phenyl ring. | 113 | 105 |
Data sourced from Pacini, B. et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Med. Chem. Commun., 8, 2038-2045.[1]
Experimental Protocols
The metabolic stability of the compounds was evaluated using a well-established in vitro method involving liver microsomes.
Microsomal Stability Assay
Objective: To determine the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes present in liver microsomes.
Materials:
-
Test compounds
-
Pooled liver microsomes (mouse and human)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Test compounds are incubated with liver microsomes in a phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of an NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped by adding cold acetonitrile containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The natural logarithm of the percentage of the compound remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
Visualizing Experimental Workflow and Metabolic Pathways
To further clarify the experimental process and the metabolic fate of these compounds, the following diagrams are provided.
Conclusion
The metabolic stability of pyridazine derivatives can be significantly modulated through strategic chemical modifications. The presented data indicates that blocking potential sites of metabolism, for instance by introducing fluorine atoms, and altering the electronic properties of the aromatic rings can drastically reduce the rate of metabolic clearance.[1] Furthermore, modifying linker regions, such as replacing a piperazine with a more constrained system, can also contribute to enhanced stability.[1] These findings underscore the importance of early-stage in vitro metabolic screening to guide the design of more drug-like candidates with improved pharmacokinetic profiles. Researchers are encouraged to consider these structure-metabolism relationships when developing novel this compound derivatives and other related heterocyclic compounds.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Methylpyridazine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. 3-Methylpyridazine, a member of the pyridazine family, requires careful management as a hazardous chemical waste. This guide provides a detailed, step-by-step procedure for its safe disposal, drawing upon safety data for analogous compounds in the absence of specific data for this compound itself. Adherence to these protocols, in conjunction with your institution's Environmental Health and Safety (EHS) guidelines, is crucial.
Hazard Profile of Structurally Similar Compounds
To underscore the importance of cautious handling, the following table summarizes the known hazards of compounds structurally related to this compound. This information strongly suggests that this compound should be managed as a toxic, flammable, and corrosive substance.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] The substance can defat the skin, potentially leading to dryness or cracking.[2] |
| Flammability | Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air, and thermal decomposition can release corrosive and toxic fumes, including nitrogen oxides.[1][2][3] |
| Environmental Hazards | Do not empty into drains or allow it to enter the sewer system.[4][5] |
Step-by-Step Disposal Protocol
The following procedures are based on best practices for hazardous chemical waste management and should be followed diligently.
Waste Identification and Segregation
-
Treat as Hazardous Waste : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, pipette tips, weighing paper), must be classified as hazardous chemical waste.[4]
-
Segregate Waste Streams : Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[4][6] Incompatible chemicals can lead to dangerous reactions.
Waste Collection and Container Management
-
Use Appropriate Containers : Collect waste in a designated, leak-proof container that is chemically compatible with pyridazines. The container must have a secure, tight-fitting lid.[4][7]
-
Container Labeling : Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date waste was first added to the container.[4]
-
The name and contact information of the responsible researcher or principal investigator.[4]
-
The laboratory location (building and room number).[4]
-
Appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[4]
-
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when actively adding waste.[4] This prevents the release of flammable and toxic vapors.
-
Do Not Overfill : To prevent spills during transport and to allow for vapor expansion, do not fill containers beyond 75-90% of their capacity.[4]
Storage and Disposal
-
Safe Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.[4] Store as a flammable material, away from heat, sparks, open flames, and direct sunlight.[1][7]
-
Contact EHS for Pickup : Once the container is full or the experiment is complete, arrange for waste pickup through your institution's EHS department. Follow their specific procedures for collection and disposal.[4]
-
Incineration : The recommended disposal method for pyridine-based wastes is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][9][10]
Handling of Empty Containers
-
Triple Rinsing : Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4]
-
Rinsate Collection : The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[4]
Spill Management
-
Evacuate and Ventilate : In the event of a spill, evacuate unnecessary personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[5][8]
-
Absorb and Collect : Absorb the spill with an inert, non-combustible material such as sand, clay, or diatomaceous earth.[1][2][3]
-
Containerize Spill Debris : Collect the absorbed material using non-sparking tools and place it in a sealable, appropriate container for hazardous waste disposal.[3][5]
-
Decontaminate : Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. ICSC 0802 - 3-METHYLPYRIDINE [inchem.org]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 3-Methylpyridazine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling and disposal of 3-Methylpyridazine (CAS No. 1632-76-4), ensuring operational integrity and personnel safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It is also a combustible liquid.[1][2][4] Adherence to proper personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield.[1][3][5] | To prevent eye contact which can cause serious irritation.[1][2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][3][5] | To prevent skin contact which can cause irritation.[1][2][3][4] |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or N95 (US) dust mask where vapor or dust is generated.[1][2] | To prevent respiratory tract irritation from inhalation of vapors or mists.[1][2][3][4] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[3] | To minimize skin exposure. |
Quantitative Safety Data
| Parameter | Value |
| CAS Number | 1632-76-4[1][6][7] |
| Molecular Formula | C5H6N2[1][6][7] |
| Molecular Weight | 94.11 g/mol [1][6] |
| Flash Point | 88 °C (190.4 °F) - closed cup[1][2] |
| Boiling Point | 214 °C[1][2] |
| Density | 1.031 g/mL at 25 °C[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
Step 1: Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Ventilation: Ensure work is performed in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
PPE Inspection: Inspect all PPE for integrity before use.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit readily available that is appropriate for combustible liquids.
Step 2: Handling Procedure
-
Grounding: When transferring from a larger container, ground and bond the container and receiving equipment to prevent static discharge.[6]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[3] Do not inhale vapors or mists.[3]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[3][4][6]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place when not in use.[3][4]
Step 3: Post-Handling and Cleanup
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[4][5][8]
-
Clothing: Remove any contaminated clothing promptly and wash it before reuse.[4][5]
-
Work Area: Clean the work area thoroughly after completion of the task.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][4] Remove contact lenses if present and easy to do. Continue rinsing.[3][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Collection
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed, and compatible waste container.
Step 2: Storage of Waste
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Disposal Procedure
-
Dispose of the chemical waste through a licensed professional waste disposal service.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4][5]
-
Do not dispose of the material down the drain.[3]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound 99 1632-76-4 [sigmaaldrich.com]
- 2. 3-甲基哒嗪 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pyridazine, 3-methyl- MSDS CasNo.1632-76-4 [m.lookchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 1632-76-4|this compound| Ambeed [ambeed.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound 97% | CAS: 1632-76-4 | AChemBlock [achemblock.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
